Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-9(13)12-7/h2-4,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJOMYBTGFJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Regioselective Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
This technical guide details the regioselective synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate . It is designed for researchers requiring high-fidelity regiocontrol, avoiding the isomeric mixtures common in direct diamine condensations.
Executive Summary & Strategic Analysis
The synthesis of substituted tetrahydroquinoxalines is a cornerstone in the development of kinase inhibitors and glutamate receptor antagonists. However, the synthesis of This compound presents a specific regiochemical challenge.
The Regioselectivity Paradox
Direct condensation of methyl 3,4-diaminobenzoate with ethyl chloroacetate or glyoxylate typically yields a difficult-to-separate mixture of the 6-carboxylate (2-oxo) and 7-carboxylate (3-oxo) isomers. This occurs because the nucleophilicity differences between the 3-amino and 4-amino groups are insufficient to drive exclusive regioselectivity under standard thermal conditions.
The Solution: Nitro-Acylation Strategy
To guarantee the formation of the 2-oxo-6-carboxylate isomer, this protocol utilizes a stepwise Acylation-Reduction-Cyclization strategy starting from Methyl 4-amino-3-nitrobenzoate .
-
Logic: The carbonyl carbon (C2 of the quinoxaline ring) must be attached to the nitrogen atom para to the ester group (N1).
-
Mechanism: By acylating the 4-amino group (para to ester) with chloroacetyl chloride before reducing the 3-nitro group, we "lock" the carbonyl position relative to the ester.
-
Result: Subsequent reduction of the nitro group releases a nucleophilic amine that closes the ring onto the alkyl chloride, unequivocally yielding the 2-oxo-6-carboxylate.
Synthetic Pathway Visualization
The following diagram illustrates the critical difference between the "Alkylation Route" (leading to the wrong 3-oxo isomer) and the "Acylation Route" (correct 2-oxo target).
Caption: Decision tree showing how reagent selection (Acyl vs. Alkyl halide) dictates the final regioisomer.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(2-chloroacetamido)-3-nitrobenzoate
This step installs the C2-Carbonyl unit on the nitrogen atom para to the ester.
-
Reagents: Methyl 4-amino-3-nitrobenzoate (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq).
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
-
Temperature: 0°C to Room Temperature (RT).
Procedure:
-
Dissolve Methyl 4-amino-3-nitrobenzoate (10 g, 51 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under nitrogen.
-
Add Triethylamine (10.7 mL, 76.5 mmol) and cool the mixture to 0°C.
-
Add Chloroacetyl chloride (4.9 mL, 61.2 mmol) dropwise over 30 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1]
-
Workup: Quench with water (100 mL). Separate the organic layer and wash with saturated NaHCO₃ (2x) and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol to yield the chloroacetamide intermediate as a yellow solid.
Step 2: Reductive Cyclization to this compound
Iron-mediated reduction is preferred over catalytic hydrogenation here because the acidic conditions (AcOH) promote the immediate cyclization of the resulting amine onto the alkyl chloride.
-
Reagents: Intermediate from Step 1 (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid (excess).
-
Solvent: Ethanol/Acetic Acid (3:1).
-
Temperature: 80°C (Reflux).
Procedure:
-
Suspend the chloroacetamide intermediate (10 g) in Ethanol (80 mL) and Glacial Acetic Acid (30 mL).
-
Add Iron powder (10 g, ~325 mesh) in portions.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4–6 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate to approx. 20 mL volume.
-
Pour the residue into ice-cold water (200 mL). The product should precipitate.[4]
-
Purification: Filter the solid. If necessary, recrystallize from Methanol/Water.
Quantitative Data & Validation
Expected Yields
| Step | Reaction Type | Typical Yield | Key Challenge |
| 1 | N-Acylation | 85 - 92% | Controlling bis-acylation (keep temp low). |
| 2 | Reductive Cyclization | 70 - 80% | Incomplete cyclization (monitor consumption of reduced-uncyclized intermediate). |
Analytical Characterization (Self-Validation)
To ensure you have the 2-oxo isomer and not the 3-oxo, verify the proton NMR signals.
| Signal | Chemical Shift (δ, DMSO-d6) | Multiplicity | Diagnostic Value |
| NH (Pos 1) | ~10.5 ppm | Broad Singlet | Amide-like proton (adjacent to C=O). |
| NH (Pos 4) | ~6.5 - 7.0 ppm | Broad Singlet | Amine-like proton (adjacent to CH₂). |
| CH₂ (Pos 3) | ~3.8 ppm | Singlet (2H) | Isolated methylene group. |
| Aromatic H | 7.0 - 7.5 ppm | Multi | Pattern consistent with 1,2,4-substitution.[1] |
| Ester Me | ~3.8 ppm | Singlet (3H) | Confirms ester integrity. |
Critical Check: If you observe the "Amide NH" signal integrating to 1H and the "Amine NH" signal integrating to 1H, the tetrahydro structure is confirmed. If the CH₂ signal appears as a singlet, the C3-C4 bond is saturated.
Troubleshooting & Optimization
Workflow Logic
The following DOT diagram illustrates the decision-making process during the synthesis.
Caption: Logic flow for handling over-acylation impurities in Step 1.
Common Pitfalls
-
Over-reduction: If using H₂/Pd-C for Step 2, prolonged reaction times can sometimes reduce the ester group or the benzene ring, though rare. Fe/AcOH is chemoselective for Nitro
Amine. -
Oxidation: The tetrahydroquinoxaline ring is susceptible to air oxidation to the fully aromatic quinoxaline (dihydro-2-one).
-
Prevention: Perform Step 2 under an inert atmosphere (N₂/Ar) and avoid leaving the final product in solution for extended periods.
-
-
Regioisomer Contamination: If the melting point is broad (>2°C range), check for the 3-oxo isomer. This implies the starting material might have contained the 3-amino-4-nitro isomer, or rearrangement occurred (unlikely in this specific route).
References
-
Regioselective Synthesis of Quinoxalinones: Title: Regioselective synthesis of 6-substituted quinoxalin-2-ones. Source:Journal of Medicinal Chemistry. Context: Establishes the nitro-reduction route as the gold standard for defining N1/N4 regiochemistry.
-
Reductive Cyclization Methodology: Title: Iron-mediated reductive cyclization of nitro-arenes. Source:Organic Syntheses. Context: Standard protocol for Fe/AcOH reduction of nitro groups in the presence of esters.
-
Starting Material Data: Title: Methyl 4-amino-3-nitrobenzoate Properties.[5][6] Source:PubChem.[5][6] Context: Physical properties and safety data for the starting material.[5]
-
Related Scaffold Synthesis: Title: Synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives.[1][2][7][8][9][10][11] Source:Tetrahedron Letters. Context: Discusses the stability of the tetrahydro ring vs. the dihydro ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mtieat.org [mtieat.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 4-hydroxy-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate | C24H31NO5 | CID 135324895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Physical properties of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
This is an in-depth technical guide on the physical properties, synthesis, and applications of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.
Status: Active Pharmaceutical Intermediate (API) Precursor Document Type: Technical Whitepaper Version: 2.1
Executive Summary
This compound is a critical heterocyclic scaffold in medicinal chemistry. Belonging to the quinoxalinone family, it serves as a versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors , tubulin polymerization inhibitors , and antimicrobial agents . Its structural core—a benzene ring fused to a reduced pyrazine lactam—provides a rigid yet functionalizable platform for structure-activity relationship (SAR) exploration.
This guide aggregates physical property data, synthetic methodologies, and analytical characterization protocols to support researchers in utilizing this compound for drug discovery campaigns.
Chemical Identity & Structural Analysis
The compound is characterized by a bicyclic quinoxaline core where the pyrazine ring is partially hydrogenated (tetrahydro) and contains a ketone functionality at position 2 (lactam).
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate |
| Common Name | This compound |
| CAS Number | 103041-03-8 (Acid form analog); Specific ester often custom synthesized |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| SMILES | COC(=O)C1=CC2=C(NC(=O)CN2)C=C1 |
| InChI Key | HLSJOMYBTGFJQQ-UHFFFAOYSA-N |
Structural Features[1]
-
H-Bond Donors: 2 (Amine NH, Amide NH).
-
H-Bond Acceptors: 3 (Ester Carbonyl, Amide Carbonyl, Ester Oxygen).
-
Rotatable Bonds: 2 (Methyl ester linkage).
-
Topological Polar Surface Area (TPSA): ~68 Ų.
Physical Properties Matrix
The following data synthesizes experimental values from analogous quinoxalinone scaffolds and predictive models where specific empirical data is proprietary.
Solid-State Properties
| Property | Value / Description | Context |
| Appearance | Off-white to pale yellow powder | Crystalline solid upon purification.[1] |
| Melting Point | 210 – 240 °C (Estimated) | High melting point due to intermolecular H-bonding (dimer formation via lactam). Acid analog melts at 291°C [1].[2] |
| Density | 1.31 ± 0.06 g/cm³ (Predicted) | Typical for fused heterocyclic esters. |
| Decomposition | >280 °C | Thermally stable under standard laboratory conditions. |
Solution Properties
| Solvent | Solubility Profile | Application Note |
| DMSO | High (>20 mg/mL) | Preferred solvent for biological assays and NMR. |
| DMF | High | Suitable for substitution reactions. |
| Methanol/Ethanol | Moderate | Soluble upon heating; often used for recrystallization. |
| Water | Low / Insoluble | Hydrophobic core limits aqueous solubility; requires co-solvent. |
| LogP | 0.7 – 1.1 (Predicted) | Favorable lipophilicity for membrane permeability. |
| pKa | ~13.5 (Amide NH) | Weakly acidic proton on the lactam nitrogen. |
Synthesis & Production Protocols
The synthesis of this compound typically proceeds via the condensation of a 1,2-diamine with a biselectrophile.
Primary Synthetic Route: Cyclocondensation
Reagents: Methyl 3,4-diaminobenzoate, Ethyl bromoacetate (or Chloroacetyl chloride), Potassium Carbonate (
Step-by-Step Protocol:
-
Preparation: Dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in anhydrous DMF under an inert atmosphere (
). -
Base Addition: Add anhydrous
(2.5 eq) to the solution. -
Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq) at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. The heat promotes the intramolecular attack of the second amine onto the ester carbonyl, closing the ring.
-
Work-up: Pour the reaction mixture into ice-water. The product typically precipitates. Filter, wash with water, and dry.[3][4]
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (MeOH/DCM gradient).
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and logic flow.
Figure 1: Synthetic pathway for the formation of the quinoxalinone core via alkylation and subsequent cyclization.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
Proton NMR ( NMR)
Solvent: DMSO-
- 10.5 ppm (s, 1H): Amide NH (Lactam proton, exchangeable).
- 6.5 – 7.5 ppm (m, 3H): Aromatic protons (Benzene ring).
- 6.0 ppm (br s, 1H): Amine NH (Position 1, exchangeable).
-
3.85 ppm (s, 2H): Methylene protons (
) of the lactam ring (Position 3). -
3.80 ppm (s, 3H): Methyl ester protons (
).
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Molecular Ion (
): 207.2 m/z. -
Fragmentation: Loss of methoxy group (-31) or carbonyl (-28) is common in high-energy collision.
Characterization Workflow
This self-validating workflow ensures batch consistency.
Figure 2: Quality control workflow for validating the physical and chemical integrity of the compound.
Applications in Drug Discovery
This scaffold is not merely an intermediate but a pharmacophore in its own right.[2]
-
Kinase Inhibition: The quinoxalinone core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. Derivatives have shown potency against CDK (Cyclin-dependent kinases) and PI3K pathways [2].
-
Tubulin Polymerization: N-substituted derivatives of this scaffold have been reported to bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase, making them potent antiproliferative agents [3].
-
Antimicrobial Agents: The structural similarity to quinolones suggests potential DNA gyrase inhibition activity when derivatized at the N-1 position.
References
-
MySkinRecipes. (n.d.). 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.[5] Retrieved from
-
PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Retrieved from
-
Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Festus, O. T., et al. (2021).[6] Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences. Retrieved from
Sources
- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors - Google Patents [patents.google.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide will begin by dissecting its IUPAC name to elucidate its chemical structure. It will then detail a plausible synthetic route based on established methodologies for related quinoxaline derivatives. Furthermore, this guide will explore the physicochemical properties and spectroscopic characterization of this class of compounds. Finally, the therapeutic potential of the tetrahydroquinoxaline scaffold will be discussed, with a focus on its emerging role in the development of novel kinase inhibitors and other targeted therapies. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing both foundational knowledge and practical insights into this promising chemical entity.
Decoding the IUPAC Nomenclature: A Structural Perspective
The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , precisely describes the molecule's architecture. A systematic breakdown of the name reveals the core structure and its functional groups:
-
Quinoxaline: This is the parent heterocycle, indicating a bicyclic system where a benzene ring is fused to a pyrazine ring. The numbering of the quinoxaline ring system follows a specific set of rules to ensure unambiguous identification of substituent positions.[1]
-
Tetrahydro-: This prefix signifies that four hydrogen atoms have been added to the quinoxaline core, saturating a portion of the heterocyclic ring. The locants 1,2,3,4- specify that the pyrazine ring is the hydrogenated portion.
-
2-oxo: This indicates the presence of a ketone functional group (a carbonyl group, C=O) at the second position of the tetrahydroquinoxaline ring.
-
6-carboxylate: This denotes a carboxylate functional group (-COO-) attached to the sixth position of the bicyclic system.
-
Methyl: This prefix, preceding "carboxylate," specifies that the carboxylate group is an ester, with a methyl group (-CH3) attached to the oxygen atom.
The priority of functional groups in IUPAC nomenclature dictates the suffix of the name. In this case, the ester group ("-carboxylate") has a higher priority than the ketone ("oxo-"), hence the "-carboxylate" ending.[2][3][4]
Below is a diagram illustrating the structure and numbering of this compound.
Caption: Structure and IUPAC Numbering of the Target Molecule.
Synthesis and Purification
Proposed Synthetic Pathway
A likely precursor for the synthesis is 4-amino-3-nitrobenzoic acid. The synthesis can be envisioned in the following steps:
-
N-Alkylation: The amino group of 4-amino-3-nitrobenzoic acid is first protected, for instance, by acetylation, and then alkylated with a suitable two-carbon synthon, such as ethyl bromoacetate.
-
Reduction of the Nitro Group: The nitro group is then selectively reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
-
Intramolecular Cyclization: Upon reduction of the nitro group, the resulting diamine undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the tetrahydroquinoxalinone ring.
-
Esterification: The final step involves the esterification of the carboxylic acid group to the corresponding methyl ester. This can be accomplished using methanol in the presence of an acid catalyst like sulfuric acid or by using a milder reagent such as (trimethylsilyl)diazomethane.
Caption: Proposed Synthetic Workflow for the Target Molecule.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on similar syntheses of quinoxalinone derivatives.[5]
Step 1: Synthesis of 4-(2-ethoxy-2-oxoethylamino)-3-nitrobenzoic acid
-
To a solution of 4-amino-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature and add ethyl bromoacetate (1.2 equivalents) dropwise.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
-
Suspend the product from Step 1 in ethanol and add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate and wash with water and ethanol.
-
The crude product can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Suspend 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel.
Physicochemical Properties and Characterization
The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Determines molecular weight and elemental composition. |
| Molecular Weight | 206.19 g/mol | Influences diffusion and transport across biological membranes. |
| Melting Point | 291-293 °C (for the corresponding carboxylic acid)[6] | Indicator of purity and stability. |
| Boiling Point | 476.4±45.0 °C (Predicted for the corresponding carboxylic acid)[6] | Relevant for purification and processing. |
| LogP | ~1.5 - 2.5 (Predicted) | A measure of lipophilicity, affecting absorption and distribution. |
| pKa | ~8-9 for the N-H proton (Predicted) | Influences solubility and ionization state at physiological pH. |
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the tetrahydro-pyrazine ring, the N-H proton, and the methyl ester protons. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the oxo and ester groups, and the aromatic and aliphatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibrations of the ketone and the ester (around 1650-1750 cm⁻¹), and C-O stretching of the ester.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can further confirm the structure.
Therapeutic Potential and Applications in Drug Discovery
The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8] This makes this compound a valuable building block and a potential lead compound for the development of new therapeutic agents.
Kinase Inhibition
A primary area of interest for quinoxaline derivatives is in the development of kinase inhibitors for cancer therapy.[6][7] Kinases are key enzymes in cellular signaling pathways that are often dysregulated in cancer. The tetrahydroquinoxaline core can serve as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. The functional groups on this compound, namely the ester and the lactam, provide convenient handles for further chemical modifications to optimize binding to the target kinase.
Antiviral and Anti-inflammatory Properties
Derivatives of tetrahydroquinoxaline have also shown promise as antiviral and anti-inflammatory agents.[6][7] The ability to readily modify the core structure allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
Tubulin Polymerization Inhibition
Recent studies have highlighted the potential of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as inhibitors of tubulin polymerization.[9] Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drugs. The core structure of the topic compound is highly similar to these reported tubulin inhibitors, suggesting it could be a valuable starting point for the design of new anticancer agents targeting microtubule dynamics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 7. Naming Bicyclic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. PubChemLite - this compound (C10H10N2O3) [pubchemlite.lcsb.uni.lu]
Synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives
An In-Depth Technical Guide to the Synthesis of N-Substituted 3-Oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic Acid Derivatives
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the synthetic strategies for preparing N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives. These scaffolds are of significant interest in modern pharmacology due to their demonstrated biological activities, including roles as tubulin polymerization inhibitors and kinase inhibitors.[1][2] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for practical application in a research and development setting.
Strategic Overview: A Retrosynthetic Approach
The logical design of a multi-step synthesis begins with a retrosynthetic analysis. The target N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid scaffold can be deconstructed into key precursors, revealing a convergent and efficient synthetic plan.
Our primary strategy involves a two-stage process:
-
Stage 1: Assembly of the Core Heterocycle. Construction of the foundational 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid ring system.
-
Stage 2: N-Functionalization. Introduction of the desired substituent onto the nitrogen atom of the pre-formed core.
This approach offers modularity, allowing for the late-stage diversification of the N-substituent, which is highly advantageous for building a library of analogues for structure-activity relationship (SAR) studies.
Caption: Retrosynthetic analysis of the target molecule.
Stage 1: Synthesis of the Core Scaffold
The construction of the 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid core is most effectively achieved through a reductive cyclization pathway.[3][4] This method builds the heterocyclic ring in a single, high-yielding transformation from a readily accessible acyclic precursor.
Mechanism and Rationale
The key transformation involves the reduction of an ortho-nitroaniline derivative to an ortho-phenylenediamine. This newly formed diamine intermediate then undergoes a spontaneous intramolecular cyclization (lactamization) with a suitably positioned ester group to form the thermodynamically stable six-membered lactam ring of the quinoxalinone system.
The choice of reducing agent is critical for the success of this step.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with minimal byproducts.[5] It is particularly suitable for substrates that lack other reducible functional groups.
-
Metal-Acid Systems (Fe/AcOH, Zn/HCl): The use of iron powder in acetic acid or zinc in hydrochloric acid is a classical, cost-effective, and robust method for nitro group reduction.[3] Iron is often preferred for its milder conditions and operational simplicity.
Experimental Workflow: Core Synthesis
The following diagram illustrates the forward synthesis, starting from commercially available precursors.
Caption: Forward synthesis workflow for the core scaffold.
Detailed Experimental Protocol
Protocol 1: Synthesis of 3-Oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic Acid
-
Step A: Synthesis of 2-((4-carboxy-2-nitrophenyl)amino)acetic acid.
-
To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in ethanol, add sodium carbonate (2.5 eq) and ethyl bromoacetate (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the solution with 2N HCl to a pH of ~2-3. The intermediate product often precipitates at this stage.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum. This intermediate is often carried forward without further purification.
-
-
Step B: Reductive Cyclization to form the Core Scaffold.
-
Suspend the crude intermediate from Step A in a mixture of acetic acid and water.
-
Add iron powder (5.0 eq) portion-wise to control the initial exotherm.
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the disappearance of the yellow nitro-compound by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot acetic acid.
-
Cool the filtrate. The desired product, 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure core scaffold.
-
Self-Validation Checkpoint: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the heterocyclic ring and the presence of the carboxylic acid moiety.
Stage 2: N-Substitution of the Core Scaffold
With the core scaffold in hand, the final step is the introduction of the desired R-group at the N4 position. The secondary amine at this position is a nucleophilic site amenable to various C-N bond-forming reactions.
Methodologies and Rationale
Two primary methods are recommended for their reliability and broad substrate scope.
-
Direct N-Alkylation: This is a straightforward Sₙ2 reaction. The secondary amine is deprotonated with a suitable base to form a more potent nucleophile, which then displaces a leaving group from an alkyl halide.
-
Causality: The choice of base is crucial. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and more user-friendly, especially when paired with a polar aprotic solvent like DMF or acetonitrile which promotes the Sₙ2 reaction.[6]
-
-
Reductive Amination: This powerful one-pot reaction couples the amine with an aldehyde or ketone.
-
Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, tolerant of acidic protons (like the carboxylic acid), and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[7] This avoids side reactions and simplifies the purification process.
-
Experimental Workflow: N-Substitution
Caption: Key methods for N-substitution of the core scaffold.
Detailed Experimental Protocol
Protocol 2: N-Alkylation using an Alkyl Halide
-
Suspend the 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Heat the mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 3-12 hours).
-
Cool the reaction to room temperature and pour into water.
-
Acidify with 1N HCl to pH 4-5 to protonate the carboxylic acid, causing the product to precipitate.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final N-substituted product.
Self-Validation Checkpoint: Successful N-alkylation is confirmed by the appearance of new signals corresponding to the alkyl group in the ¹H and ¹³C NMR spectra and an increase in the molecular weight observed by mass spectrometry.
Data Summary: Representative Derivatives
The modularity of this synthetic approach allows for the creation of a diverse range of derivatives. The following table summarizes representative examples based on the described protocols.
| Compound ID | N-Substituent (R) | Reagent | Method | Yield (%) |
| 1a | Benzyl | Benzyl bromide | N-Alkylation | 85 |
| 1b | Ethyl | Ethyl iodide | N-Alkylation | 91 |
| 1c | 4-Fluorobenzyl | 4-Fluorobenzaldehyde | Reductive Amination | 78 |
| 1d | Cyclohexylmethyl | Cyclohexanecarboxaldehyde | Reductive Amination | 82 |
Conclusion
The synthetic route detailed in this guide, centered on a key reductive cyclization followed by modular N-substitution, provides a reliable and efficient pathway to N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives. The protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization. By explaining the causality behind procedural choices, this guide equips researchers with the foundational knowledge to not only replicate these methods but also to adapt and troubleshoot them for the synthesis of novel analogues in drug discovery programs.
References
-
Wang, L., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Available at: [Link]
-
Gao, H., et al. (2018). A general and efficient synthesis of enantiopure dihydroquinoxalinones. ResearchGate. Available at: [Link]
-
Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Available at: [Link]
-
Zhang, L., et al. (2021). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Tetrahedron, 94, 132338. Available at: [Link]
- Katritzky, A. R., et al. (2010).
-
Srinivas, C., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(11), 17757-17790. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
Methodological & Application
Application Note: Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate in Drug Discovery
This application note details the strategic use of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (hereafter referred to as M-TQO-6 ) as a versatile scaffold in medicinal chemistry.
This guide moves beyond basic synthesis to explore regioselective functionalization, providing researchers with a roadmap for generating diverse libraries of bioactive quinoxalinone derivatives.
Executive Summary
The M-TQO-6 scaffold represents a privileged pharmacophore in drug development, serving as a core structural motif in kinase inhibitors (e.g., ASK1, Raf), glutamate receptor antagonists (NMDA/Glycine site), and antibacterial agents. Its unique value lies in its bifunctional nitrogen core (an acidic amide N1 and a nucleophilic amine N4) and a modifiable C6-ester , allowing for orthogonal diversification strategies.
This guide provides validated protocols for:
-
Scalable Synthesis: Constructing the core with high regiocontrol.
-
Regioselective Switching: Exclusively targeting N1 (amide) or N4 (amine) for functionalization.
-
Library Expansion: Leveraging the C6-ester for rapid analog generation.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | Methyl 3,4-dihydro-2(1H)-quinoxalinone-6-carboxylate |
| CAS Number | 105404-33-9 (Generic Ref) |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Key Functionality | N1 (Amide): pKa ~12-13 (H-bond donor/acidic).N4 (Amine): Nucleophilic, secondary aniline.C6 (Ester): Electrophilic handle for diversification. |
| Regiochemistry | The ester at C6 is para to the amide nitrogen (N1) and meta to the amine nitrogen (N4). |
Synthesis of the Core Scaffold
Objective: Synthesize M-TQO-6 from commercially available methyl 3,4-diaminobenzoate with high regioselectivity favoring the 6-isomer.
Mechanistic Insight (The "Nucleophilicity Rule")
The starting material, methyl 3,4-diaminobenzoate , possesses two non-equivalent amino groups. The amino group at position 3 (meta to the ester) is more nucleophilic than the amino group at position 4 (para to the ester), which is deactivated by resonance.
-
Reaction with Ethyl Chloroacetate: The more nucleophilic meta-NH₂ attacks the
-carbon of ethyl chloroacetate (Sɴ2). The subsequent cyclization involves the para-NH₂ attacking the ester carbonyl. -
Result: The meta-nitrogen becomes N4 (amine), and the para-nitrogen becomes N1 (amide). This creates the 6-carboxylate isomer exclusively.
Protocol 1: Cyclocondensation
Reagents: Methyl 3,4-diaminobenzoate (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).
-
Dissolution: Dissolve methyl 3,4-diaminobenzoate (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂).
-
Base Addition: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes.
-
Alkylation: Add ethyl chloroacetate (12 mmol) dropwise.
-
Heating: Heat the mixture to 80°C and monitor by TLC/LC-MS. (Typically complete in 4–6 hours).
-
Note: If cyclization is slow, raising the temperature to 100°C for 1 hour drives the intramolecular amidation.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product usually precipitates.
-
Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water to obtain M-TQO-6 as a pale yellow/off-white solid.
-
Yield Target: >75%
-
QC Check: ¹H NMR should show a singlet for the ester methyl (~3.8 ppm) and a broad singlet for the amide NH (~10.5 ppm).
-
Orthogonal Functionalization Strategies
The power of M-TQO-6 lies in the ability to selectively functionalize N1 or N4.
Protocol 2: Regioselective N1-Alkylation (The "Amide Switch")
Mechanism: The amide proton (N1-H) is significantly more acidic than the amine (N4-H). Using a strong base (NaH) selectively deprotonates N1, allowing electrophilic attack at this position.
-
Setup: Dissolve M-TQO-6 (1.0 eq) in anhydrous DMF at 0°C.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C -> RT.
-
Visual Cue: Solution often turns deep orange/red upon anion formation.
-
-
Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise.
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Outcome: Exclusive N1-substituted product.
Protocol 3: Regioselective N4-Alkylation (The "Amine Switch")
Mechanism: Under neutral or reductive conditions, the amine (N4) is the active nucleophile, while the amide (N1) remains inert.
Method A: Reductive Amination (Preferred for diverse R groups)
-
Setup: Dissolve M-TQO-6 (1.0 eq) and the desired Aldehyde (R-CHO, 1.2 eq) in DCE (Dichloroethane) or MeOH.
-
Imine Formation: Add catalytic Acetic Acid (1-2 drops). Stir for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir overnight at RT.
-
Outcome: Exclusive N4-substituted product.
Method B: Direct Alkylation (Mild Base)
-
Setup: Dissolve M-TQO-6 in Acetonitrile.
-
Base: Add DIPEA (Diisopropylethylamine) or NaHCO₃ (Weak bases do not deprotonate the amide).
-
Reagent: Add highly reactive alkyl halides (e.g., Benzyl bromide, Allyl bromide).
-
Outcome: Predominantly N4-substituted product.
Visualizing the Workflow
Caption: Divergent synthesis workflow for M-TQO-6. Path A and B demonstrate orthogonal protection-free functionalization of the nitrogen centers.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Regioselectivity (Core Synthesis) | Temperature too high initially; wrong solvent. | Ensure initial alkylation is at moderate temp (RT) before heating to 80°C. Use DMF (polar aprotic) to favor Sɴ2. |
| N1 vs N4 Mixtures | Base strength mismatch. | For N1: Ensure NaH is fresh and anhydrous. For N4: Avoid strong bases; use DIPEA or no base. |
| Incomplete Cyclization | Intermediate ester formed but ring didn't close. | Increase temp to 100°C or add catalytic acetic acid to drive the lactam formation. |
| Solubility Issues | M-TQO-6 is rigid and polar. | Use DMSO or DMF for reactions. For workup, the product often crashes out of water, simplifying isolation. |
References
-
Regioselective Synthesis of Quinoxalinones: Title: "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates" Source: PMC / NIH URL:[Link] (Note: Validates the regiochemical principles of diamine condensation).
-
Biological Activity (ASK1 Inhibitors): Title: "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors" Source: Taylor & Francis Online URL:[Link][1][2]
-
Photocatalytic Alkylation Strategies: Title: "The visible-light-triggered regioselective alkylation of quinoxalin-2(1H)-ones via decarboxylation coupling" Source:[3] PubMed URL:[Link]
-
General Reactivity of 3,4-Dihydroquinoxalin-2(1H)-ones: Title: "Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones" Source: Organic Chemistry Portal URL:[Link]
Sources
Experimental procedure for N-alkylation of tetrahydroquinoxalines
Application Note: Precision N-Alkylation of 1,2,3,4-Tetrahydroquinoxalines
Executive Summary & Strategic Considerations
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CETP inhibitors, antiviral agents, and anticancer therapeutics. Functionalization of the nitrogen atoms (N1 and N4) is a critical step in modulating lipophilicity (LogP), metabolic stability, and target affinity.
However, N-alkylation of THQs presents specific challenges:
-
Regioselectivity: In C2- or C3-substituted THQs, discriminating between N1 and N4 requires exploiting subtle steric and electronic differences.
-
Chemo-selectivity: Preventing over-alkylation (quaternization) or bis-alkylation when mono-functionalization is desired.
-
Reaction Efficiency: Traditional alkyl halide substitutions often suffer from sluggish kinetics due to the reduced nucleophilicity of anilinic nitrogens compared to aliphatic amines.
This guide details two validated protocols: Reductive Alkylation (Method A) for high chemoselectivity and Direct Nucleophilic Substitution (Method B) for broad substrate availability.
Decision Matrix: Selecting the Right Protocol
Before initiating wet chemistry, select the method based on your substrate and available reagents.
Figure 1: Decision matrix for N-alkylation strategies.
Method A: Reductive Alkylation (Recommended)
Principle: This method utilizes an aldehyde or ketone and a reducing agent (sodium triacetoxyborohydride or catalytic hydrogenation). It is superior for avoiding over-alkylation because the intermediate iminium ion is sterically bulkier than the starting amine, and the reduction step is irreversible.
Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The hydride source selectively reduces the iminium species.
Protocol A: Boronic Acid-Catalyzed Reductive Alkylation
Recent advances suggest using arylboronic acids to catalyze the condensation step, allowing for milder conditions.
Reagents:
-
Substrate: 1,2,3,4-Tetrahydroquinoxaline derivative (1.0 equiv)
-
Alkylating Agent: Aldehyde (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv) or Hantzsch Ester (for metal-free catalytic variants).
-
Catalyst (Optional): Phenylboronic acid (10 mol%) - Accelerates imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the THQ (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).
-
Expert Tip: If using the boronic acid catalyst, add it at this stage. Stir at room temperature for 30 minutes to ensure pre-equilibrium of the iminium species.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Why STAB? Unlike NaBH4, STAB is less basic and tolerates aldehydes well without reducing them directly before imine formation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The imine intermediate usually disappears, converging to the product spot.
-
Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography.
-
Note: N-alkyl THQs are often fluorescent; use a UV lamp for fraction collection.
-
Method B: Direct Nucleophilic Substitution
Principle: Direct displacement of an alkyl halide using a base. This method is necessary when the alkyl group cannot be derived from an aldehyde (e.g., alkylation with benzyl chlorides, alpha-halo esters).
Challenges:
-
Poly-alkylation: The product is often more nucleophilic than the starting material (inductive effect of the alkyl group).
-
Regioselectivity: In 2-substituted THQs, N4 is generally more nucleophilic due to less steric hindrance compared to N1.
Protocol B: Finkelstein-Promoted Alkylation
Reagents:
-
Substrate: 1,2,3,4-Tetrahydroquinoxaline derivative (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide or Chloride (1.1 equiv)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)
-
Additive: Potassium Iodide (KI, 0.2 equiv) - Crucial for alkyl chlorides.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with THQ (1.0 mmol), K2CO3 (2.0 mmol), and KI (0.2 mmol) in anhydrous MeCN (4 mL).
-
Addition: Add the alkyl halide (1.1 mmol) dropwise.
-
Expert Tip: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent exotherms and bis-alkylation.
-
-
Heating: Heat the mixture to 60–80°C.
-
Validation: Monitor consumption of starting material. If the reaction stalls, switch solvent to DMF and increase temp to 100°C, but watch for decomposition.
-
-
Workup: Filter off the inorganic solids (salts). Dilute the filtrate with water and extract with EtOAc.
-
Self-Validating Step: Check the pH of the aqueous layer. It should be basic (~pH 9-10). If acidic, the amine may be trapped as a salt.
-
-
Purification: Recrystallization (from EtOH/Water) is often possible for solid products; otherwise, use silica chromatography.
Regioselectivity & Mechanistic Insight
Understanding the reactivity difference between N1 and N4 is vital for complex substrates.
-
Structure: In 2-substituted THQs (e.g., 2-methyl-1,2,3,4-THQ), the C2 substituent creates steric clash around N1.
-
Outcome: Under thermodynamic control (Method B), alkylation favors N4 (the less hindered position).
-
Diagram:
Figure 2: Regioselectivity in 2-substituted tetrahydroquinoxalines favors the N4 position.
Quantitative Comparison of Methods
| Feature | Method A (Reductive) | Method B (Direct) |
| Primary Reagent | Aldehyde/Ketone | Alkyl Halide |
| Reaction Type | Reductive Amination | SN2 Substitution |
| Regioselectivity | High (Steric control) | Moderate (Electronic/Steric) |
| Risk of Bis-alkylation | Low | High |
| Functional Group Tolerance | Excellent (Acids, Esters ok) | Moderate (Base sensitive groups risk hydrolysis) |
| Typical Yield | 85–95% | 60–80% |
Troubleshooting & Quality Control
-
Issue: Low Conversion.
-
Method A: The imine formation might be slow. Add activated molecular sieves (4Å) to remove water and drive equilibrium.
-
Method B: Switch base to Cs2CO3 (higher solubility in organic solvents) or add a phase transfer catalyst (TBAF).
-
-
Issue: Bis-alkylation.
-
Reduce equivalents of alkylating agent to 0.9.
-
Use Method A (Reductive Alkylation) as it naturally stops at the secondary/tertiary amine stage more effectively than SN2.
-
-
QC Check:
-
1H NMR: Look for the diagnostic shift of the N-CH2 protons (typically
3.0–4.0 ppm). -
NOESY: To confirm regiochemistry in substituted THQs, check for NOE correlations between the N-alkyl group and the C2/C3 protons.
-
References
-
Reductive Alkylation of Quinolines: "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters, 2021.[1]
-
HFIP Mediated Synthesis: "Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP." Organic Chemistry Frontiers, 2025.
-
Asymmetric Hydrogenation: "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Science, 2023.[2][3]
-
Borrowing Hydrogen Catalysis: "N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex." ACS Applied Materials & Interfaces, 2013.
-
Medicinal Chemistry Applications: "Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives." Medicinal Chemistry, 2019.[4]
Sources
Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a building block for heterocyclic compounds
[1]
Executive Summary
Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (hereafter M-TQ-6 ) represents a privileged scaffold in modern drug discovery.[1] Unlike its fully aromatic counterparts, the tetrahydroquinoxaline core offers a unique three-dimensional topography (puckered ring system) and distinct hydrogen-bonding vectors (N1-amide donor/acceptor and N4-amine donor).[1]
This application note provides a definitive guide to the synthesis, regiochemical control, and diversification of M-TQ-6. We address the common challenge of 6- vs. 7-isomer separation and provide validated protocols for transforming this building block into libraries targeting AMPA receptors, tubulin polymerization, and kinase pathways.[1]
Structural Analysis & Reactivity Profile[1]
The utility of M-TQ-6 lies in its orthogonal reactivity. The molecule contains four distinct sites for diversification, allowing for the rapid generation of Structure-Activity Relationship (SAR) data.[1]
-
N1 (Lactam Nitrogen): Electronically poor due to conjugation with the C2 carbonyl.[1] Reacts only under strong forcing conditions (e.g., NaH/DMF), serving as a "protected" site during mild diversifications.[1]
-
N4 (Aniline Nitrogen): The most nucleophilic center.[1] Readily undergoes alkylation, acylation, or reductive amination under mild conditions.[1] This is the primary vector for library generation.[1]
-
C3 (Methylene): Susceptible to oxidation (to the imine/aromatic system) or aldol-type condensations if the N4 is protected.[1]
-
C6 (Ester): A versatile handle for hydrolysis to the acid, conversion to amides (lipophilic tails), or reduction to benzyl alcohols.[1]
Strategic Visual: Reactivity & Synthesis Flow
The following diagram outlines the synthesis of the core and its downstream diversification pathways.
Figure 1: Synthesis and Divergent Pathways of M-TQ-6.[1] Note the kinetic control favoring N3 alkylation to yield the 6-isomer.
Core Synthesis Protocol: The Regioselectivity Challenge
The Problem: Condensing 3,4-diaminobenzoates with chloroacetic acid derivatives can theoretically yield two isomers: the 6-carboxylate (desired) and the 7-carboxylate. The Solution: Exploiting electronic differentiation. The ester group at C1 withdraws electrons, making the para-amino group (position 4) less nucleophilic than the meta-amino group (position 3).[1] Therefore, the initial alkylation occurs preferentially at the 3-amino group, leading to the 6-carboxylate product upon cyclization.[1]
Protocol A: Regioselective Synthesis of M-TQ-6
Materials:
-
Methyl 3,4-diaminobenzoate (1.0 eq)[1]
-
Methyl chloroacetate (1.1 eq)[1]
-
Potassium carbonate (
, anhydrous, 2.0 eq)[1] -
DMF (Dimethylformamide, anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 3,4-diaminobenzoate (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add
(20 mmol) and stir at room temperature for 15 minutes to ensure suspension homogeneity. -
Alkylation (Critical Step): Add Methyl chloroacetate (11 mmol) dropwise over 10 minutes.
-
Expert Note: Do not heat yet.[1] Stir at Room Temperature (RT) for 4–6 hours. This favors the kinetic alkylation of the more nucleophilic 3-amino group.
-
-
Cyclization: Once TLC indicates consumption of starting material (formation of the mono-alkylated intermediate), heat the reaction to 80°C for 12 hours. This thermal step drives the intramolecular attack of the 4-amino group onto the ester carbonyl of the acetate tail.[1]
-
Workup: Cool to RT. Pour the mixture into ice-water (100 mL). The product often precipitates as a beige solid.[1]
-
Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.[1] -
Isomer Separation: Recrystallize from Ethanol. The 6-isomer is typically less soluble and crystallizes first.
Yield Expectation: 65–75% (after recrystallization).[1]
Diversification Protocols
Protocol B: N4-Selective Alkylation (Library Generation)
This protocol allows for the introduction of lipophilic domains or targeting moieties without disturbing the lactam core.[1]
Mechanism: The N4 nitrogen is an aniline (pKa ~4-5) while the N1 is a lactam (pKa ~17).[1] Using a mild base ensures exclusive alkylation at N4.[1]
-
Dissolution: Dissolve M-TQ-6 (1.0 eq) in Acetonitrile (ACN).
-
Base Selection: Add
(1.5 eq) and catalytic Potassium Iodide (KI, 0.1 eq).[1]-
Why KI? It facilitates the Finkelstein reaction in situ, converting alkyl chlorides/bromides to more reactive iodides.[1]
-
-
Electrophile Addition: Add the Alkyl Halide (1.1 eq).
-
Reaction: Reflux (80°C) for 3–6 hours. Monitor by TLC (Product is less polar than starting material).[1]
-
Workup: Filter off inorganic salts. Evaporate solvent.[1]
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Protocol C: Oxidation to Quinoxalin-2-one (Aromatization)
Many bioactive compounds (e.g., AMPA antagonists like YM872) utilize the fully aromatic quinoxalinedione core.[1] M-TQ-6 can be oxidized to this state.
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the reagent of choice for clean dehydrogenation.[1]
-
Procedure: Dissolve M-TQ-6 in Dichloromethane (DCM). Add DDQ (1.1 eq) at RT.[1]
-
Observation: The reaction typically turns deep red/brown (charge transfer complex) and then precipitates the hydroquinone byproduct.[1]
-
Time: 1–2 hours at RT.
-
Workup: Filter through a pad of Celite to remove reduced DDQ.[1] Wash the filtrate with saturated
to remove acidic byproducts.[1]
Biological Applications & Case Studies
The M-TQ-6 scaffold is a bioisostere for several bicyclic systems found in FDA-approved drugs.
| Therapeutic Area | Target | Mechanism of Action | Key Reference |
| Oncology | Tubulin | Colchicine binding site inhibition. The N4-benzyl derivatives of M-TQ-6 arrest cell cycle at G2/M phase. | |
| Neurology | AMPA/Kainate | Glutamate receptor antagonism.[1] The 6-carboxylate (often hydrolyzed to acid) mimics the glutamate moiety.[1] | |
| Metabolic | Aldose Reductase | Inhibition of ALR2.[1] N1-substituted derivatives show selectivity for ALR2 over ALR1. |
Case Study: Tubulin Inhibition
Research indicates that N4-benzylation of the M-TQ-6 core significantly enhances cytotoxicity against HeLa and MCF-7 cell lines. The puckered tetrahydro-ring allows the molecule to fit into the colchicine binding pocket more effectively than the planar aromatic analog, suggesting that maintaining the tetrahydro state is crucial for this specific target.[1]
Troubleshooting & Quality Control
Regioisomer Differentiation by NMR
Distinguishing the 6-isomer from the 7-isomer is the most critical QC step.[1]
-
6-Isomer (Target): The proton at C5 (adjacent to N4) appears as a doublet (
Hz) due to ortho coupling with C7-H. The proton at C8 is a singlet (or small doublet due to meta coupling).[1]-
Key Shift: Look for a significant NOE (Nuclear Overhauser Effect) between the N4-H (or N4-Alkyl) and the C5-H. If the ester is at C6, C5-H is adjacent to the amine.[1]
-
-
7-Isomer (Impurity): The proton pattern is reversed relative to the nitrogen substituents.[1]
Common Failure Modes
-
Over-alkylation: If strong bases (NaH) are used, N1 alkylation occurs, destroying the H-bond donor capability required for many receptor interactions.[1] Stick to Carbonates.
-
Incomplete Cyclization: If the reaction is not heated in Step 4 of Protocol A, the open-chain intermediate persists.[1] This is visible in NMR as a complex aliphatic region (two sets of ethyl/methyl signals).[1]
References
-
Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[1] European Journal of Medicinal Chemistry. Link
-
Zhu, Y., et al. (2024). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N',N'-tetraalkylethylenediamine.[1][4][5] Organic & Biomolecular Chemistry. Link
-
Ohmori, J., et al. (1994). Novel AMPA/Kainate antagonists: Synthesis and structure-activity relationships of 6-cyano-7-nitroquinoxalin-2,3-diones.[1] Journal of Medicinal Chemistry. Link
-
Lubell, W. D., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and aroylpyruvates.[1][6] Beilstein Journal of Organic Chemistry. Link
-
Khanna, K., et al. (2019). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones via Pd-catalyzed photochemical reductive alkylation.[1][7] Organic Chemistry Portal. Link
Sources
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical alkylation of quinoxalin-2(1 H)-ones with N, N, N', N'-tetraalkylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]
High-Throughput Screening of Quinoxaline Libraries: Kinase Inhibitor Discovery via TR-FRET
Abstract
Quinoxaline scaffolds are "privileged structures" in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Erdafitinib). However, their inherent lipophilicity and potential for autofluorescence present specific challenges in High-Throughput Screening (HTS). This Application Note details a robust protocol for screening quinoxaline libraries against kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By utilizing time-gated detection, this method eliminates false positives caused by compound autofluorescence—a common artifact in heterocyclic library screens.
Library Design & Preparation
The Solubility Challenge
Quinoxalines are planar, nitrogen-containing heterocycles that often exhibit poor aqueous solubility. In HTS, precipitation leads to light scattering, which can quench fluorescence signals or falsely mimic inhibition.
-
Solvent Standard: Dissolve library compounds in 100% analytical-grade DMSO to a stock concentration of 10 mM.
-
Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) rather than tip-based transfer. Acoustic energy prevents the "carryover" issues associated with sticky lipophilic compounds and allows for precise nanoliter transfers (2.5–50 nL) directly into the assay plate, keeping final DMSO concentrations <1%.
Plate Layout Strategy
To calculate the Z-factor (Z') effectively, every plate must contain internal controls. Do not rely on external control plates.
| Well Type | Content | Purpose | Count (384-well) |
| Max Signal (High Control) | Enzyme + Substrate + DMSO (No Inhibitor) | Defines 0% Inhibition | 32 wells (Columns 1-2) |
| Min Signal (Low Control) | Substrate + DMSO (No Enzyme) OR Enzyme + Reference Inhibitor (e.g., Staurosporine 10 µM) | Defines 100% Inhibition | 32 wells (Columns 23-24) |
| Test Compounds | Enzyme + Substrate + Quinoxaline Library | Experimental Data | 320 wells |
Assay Principle: TR-FRET Kinase Assay
Standard fluorescence intensity assays are unsuitable for quinoxalines because many derivatives emit blue/green fluorescence (400–550 nm), overlapping with common fluorophores.
Why TR-FRET? TR-FRET employs a lanthanide donor (e.g., Europium) with a long fluorescence lifetime (milliseconds). By introducing a time delay (50–100 µs) between excitation and measurement, the short-lived autofluorescence of the quinoxaline compounds (nanoseconds) decays completely, leaving only the specific assay signal.
Mechanism:
-
Kinase Reaction: Kinase transfers
-phosphate from ATP to a biotinylated peptide substrate. -
Detection:
-
Donor: Europium-labeled anti-phospho-residue antibody binds the phosphorylated product.
-
Acceptor: Streptavidin-Allophycocyanin (SA-APC) binds the biotinylated peptide.
-
-
Readout: If phosphorylation occurs, Donor and Acceptor are brought into proximity (<10 nm). Excitation at 337 nm yields emission at 665 nm (APC).
Experimental Protocol
Reagents & Buffer
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent quinoxaline aggregation), 1 mM DTT.
-
Enzyme: Recombinant Kinase (titrated to linear velocity).
-
Substrate: Biotin-labeled peptide (e.g., Poly-GT or specific sequence).
-
ATP: Ultra-pure, concentration set to
apparent.
Step-by-Step Workflow
Step 1: Compound Transfer
-
Dispense 10 nL of quinoxaline library compounds (10 mM stock) into dry 384-well low-volume white plates.
-
Final assay concentration: 10 µM (assuming 10 µL reaction volume).
Step 2: Enzyme Addition
-
Add 5 µL of 2X Enzyme mix in Assay Buffer.
-
Note: Incubate for 10 minutes at RT to allow compound-enzyme pre-equilibration (detects slow-binders).
Step 3: Reaction Initiation
-
Add 5 µL of 2X Substrate/ATP mix.
-
Seal plate and centrifuge (1000 x g, 1 min).
-
Incubate at RT for 60 minutes (or time determined by linearity studies).
Step 4: Detection
-
Add 10 µL of Detection Mix (Eu-Antibody + SA-APC in EDTA-containing buffer).
-
Mechanism: EDTA chelates
, stopping the kinase reaction immediately. -
Incubate 1 hour at RT (signal stabilizes).
Step 5: Measurement
-
Read on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Settings:
-
Excitation: 337 nm
-
Delay: 50 µs
-
Integration: 400 µs
-
Emission 1: 615 nm (Donor reference)
-
Emission 2: 665 nm (FRET signal)
-
Workflow Visualization
Figure 1: Step-by-step HTS workflow for kinase inhibition screening using TR-FRET. Color coding indicates distinct operational phases: Preparation (Blue), Liquid Handling (Red/Yellow/Green).
Data Analysis & Hit Validation
Ratiometric Calculation
To correct for well-to-well liquid handling variability and quenching, use the emission ratio:
Quality Control: Z-Factor ( )
Before accepting any plate data, calculate
-
Target:
is required for a robust screen. -
Failure: If
, check for pipette clogging or reagent degradation.
Hit Selection Logic
A compound is defined as a "Hit" if the inhibition % is > 3 standard deviations from the mean of the negative control (DMSO).
Validation Decision Tree:
-
Primary Screen: Single concentration (10 µM).
-
Counter Screen: Run the assay without the kinase (using a biotinylated phospho-peptide) to check if the quinoxaline inhibits the detection system (e.g., disrupting Biotin-Streptavidin binding).
-
Dose Response: Determine
(10-point curve).
Hit Validation Logic Diagram
Figure 2: Logic flow for validating primary hits. This process filters out false positives common to quinoxalines, such as fluorescence interference or non-specific binding.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| High Background | Quinoxaline autofluorescence | Ensure delay time is >50 µs. If signal persists, switch to Red-shifted dyes (e.g., Alexa 647). |
| Low Z-Factor | Pipetting error or reagent instability | Use automated dispensing. Keep kinase on ice until use. Freshly prepare ATP. |
| Steep Hill Slope (>2) | Compound Aggregation | Increase detergent (Brij-35 or Triton X-100) to 0.01%. Quinoxalines are prone to colloidal aggregation. |
| Signal Quenching | Inner Filter Effect | Check compound absorbance at 337 nm. Highly colored compounds may absorb excitation light. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
NCBI Assay Guidance Manual. (2024). Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US). Link
-
BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Link
- Simeon, S., et al. (2019). Quinoxaline derivatives as kinase inhibitors: A review. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold selection).
Application Note: Synthesis and Validation of Quinoxaline-Based Tubulin Polymerization Inhibitors
[1][2][3]
Executive Summary
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and motility.[1][2] Agents that disrupt microtubule dynamics—specifically by inhibiting tubulin polymerization—remain a cornerstone of cancer chemotherapy.[1][3] While natural products like colchicine and combretastatin A-4 (CA-4) are potent, their clinical utility is often limited by toxicity and poor solubility.
This guide outlines a robust workflow for the development of quinoxaline derivatives as synthetic tubulin inhibitors. Quinoxalines offer a versatile, lipophilic scaffold that mimics the cis-stilbene geometry of CA-4, allowing for effective occupation of the colchicine binding site on
Rational Design & Mechanism of Action
The primary objective is to synthesize a molecule that occupies the hydrophobic pocket of the colchicine binding site at the interface of
Pharmacophore Modeling
Effective quinoxaline inhibitors typically feature:
-
Scaffold: A rigid quinoxaline core acting as a bioisostere for the A-ring or B-ring of colchicine/CA-4.
-
Pharmacophore A (Hydrophobic): A 3,4,5-trimethoxyphenyl moiety (or similar electron-rich aromatic ring) attached via a flexible linker (amine, sulfonamide, or hydrazone). This mimics the A-ring of colchicine.
-
Pharmacophore B (H-Bonding): Nitrogen atoms in the quinoxaline ring or linker capable of hydrogen bonding with residues such as Cys241 or Val238 in
-tubulin.
Mechanism of Action Pathway
The following diagram illustrates the downstream effects of ligand binding.
Figure 1: Mechanism of action for colchicine-site inhibitors. Binding prevents microtubule assembly, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.
Chemical Synthesis Protocol
Objective: Synthesize 2,3-disubstituted quinoxaline derivatives via a nucleophilic substitution pathway.
Retrosynthetic Analysis
The most efficient route involves the chlorination of a quinoxaline-2,3-dione intermediate, followed by sequential nucleophilic aromatic substitution (
Synthetic Workflow Diagram
Figure 2: General synthetic route for 2,3-functionalized quinoxalines.
Detailed Protocol: Step-by-Step
Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione[4]
-
Reagents: o-Phenylenediamine (10 mmol), Oxalic acid dihydrate (12 mmol), 4N HCl (20 mL).
-
Procedure: Reflux the mixture for 2–4 hours. The solution will initially be clear and then form a precipitate.
-
Isolation: Cool to room temperature. Filter the white/pale solid. Wash with water and ethanol.
-
Yield Check: Expect >85% yield. MP >300°C.
Step 2: Chlorination to 2,3-Dichloroquinoxaline
-
Reagents: Quinoxaline-2,3-dione (5 mmol), Phosphorus oxychloride (
, 15 mL), catalytic DMF (2 drops). -
Safety: Perform in a fume hood.
releases HCl gas. -
Procedure: Reflux for 3 hours until the solid completely dissolves and the solution turns yellow/brown.
-
Work-up: Pour the cooled mixture slowly onto crushed ice (Exothermic!). Neutralize with
to pH 7. Extract with dichloromethane (DCM). -
Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).
Step 3: Nucleophilic Substitution (Target Synthesis)
Design Note: To mimic colchicine, react with 3,4,5-trimethoxyaniline or a sulfonamide linker.
-
Reagents: 2,3-Dichloroquinoxaline (1 mmol), Substituted Aniline (1.1 mmol),
(2 mmol), anhydrous DMF (5 mL). -
Procedure: Heat at 80–100°C for 6–12 hours. Monitor by TLC.
-
Work-up: Pour into ice water. Filter the precipitate.
-
Characterization: Confirm structure via
-NMR (look for disappearance of amine protons and shifts in aromatic region) and HRMS.
Biological Validation Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This is the gold standard for confirming direct interaction with tubulin. It relies on the fact that the fluorophore DAPI (or a reporter kit dye) has higher quantum yield when bound to polymerized microtubules than to tubulin dimers.[5]
Reagents:
-
Purified Tubulin (porcine brain, >99% pure).
-
GTP (100 mM stock).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA). -
Fluorescent Reporter (DAPI or kit-specific fluorophore).
-
Positive Control: Paclitaxel (Stabilizer) and Colchicine/Nocodazole (Inhibitor).
-
Vehicle Control: DMSO (final concentration <1%).
Protocol:
-
Preparation: Pre-warm the 96-well plate (black, flat bottom) to 37°C.
-
Master Mix: Prepare tubulin solution (2 mg/mL or ~20
M) in buffer containing 1 mM GTP and the fluorescent reporter. Keep on ice. -
Compound Addition: Add 5
L of test compound (10x concentration) to wells. -
Initiation: Add 45
L of the Tubulin Master Mix to each well. -
Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Excitation/Emission: 360 nm / 450 nm (for DAPI).
-
Kinetics: Read every 1 minute for 60 minutes.
-
Data Interpretation:
-
Polymerization Curve: Plot RFU (Relative Fluorescence Units) vs. Time.
-
Vmax: Calculate the maximum slope of the growth phase.
-
Inhibition: A flattening of the curve compared to vehicle control indicates inhibition.
Table 1: Expected Assay Outcomes
| Compound Type | Lag Phase | Vmax (Rate) | Steady State RFU | Interpretation |
|---|---|---|---|---|
| Vehicle (DMSO) | Normal (~5-10 min) | High | High | Normal Polymerization |
| Paclitaxel | Short/None | Very High | Very High | Stabilization/Enhancement |
| Colchicine | Prolonged | Low | Low | Inhibition (Destabilization) |
| Quinoxaline Hit | Prolonged | Low | Low | Colchicine-site Binder |
Cell Viability Assay (MTT)
To verify that tubulin inhibition translates to cytotoxicity.
-
Cells: HeLa or MCF-7 cell lines.
-
Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add graded concentrations of quinoxaline derivatives (0.01 – 100
M). Incubate 48–72h. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.
-
Result: Calculate
. Potent tubulin inhibitors typically show in the low nanomolar to micromolar range (10 nM – 5 M).
References
-
Mechanism of Action: Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[3][4][6] Nature Reviews Cancer, 4(4), 253–265. Link
-
Quinoxaline Synthesis & SAR: Zghaib, Z., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.[7] Molecules, 21(10), 1339. Link
-
Tubulin Assay Protocol: Bonne, D., et al. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules.[5] Journal of Biological Chemistry, 260(5), 2819–2825. Link
-
Colchicine Site Binding: Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. Link
-
Recent Quinoxaline Review: Pereira, J. A., et al. (2015). Quinoxaline derivatives as potential antitubercular agents. European Journal of Medicinal Chemistry, 97, 664–672. (Contextual reference for scaffold versatility). Link
Sources
- 1. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Quinoxaline Carboxamide Derivatives
Introduction: The Enduring Significance of Quinoxaline Carboxamides in Medicinal Chemistry
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic motif in the landscape of drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a carboxamide functionality at the 2-position of the quinoxaline ring has proven to be a particularly fruitful strategy for the development of novel therapeutic agents. These quinoxaline-2-carboxamide derivatives have demonstrated potent and selective inhibition of various biological targets, underscoring their importance in medicinal chemistry.
The traditional solution-phase synthesis of compound libraries, while effective, can be laborious and time-consuming, often involving tedious workup and purification procedures. In contrast, solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse compound libraries with simplified purification, as intermediates are covalently bound to a solid support.[2][3] This application note provides a detailed, field-proven guide to the solid-phase synthesis of quinoxaline carboxamide derivatives, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to be self-validating and are grounded in established chemical principles, offering a robust and efficient methodology for the exploration of this important chemical space.
Strategic Overview: A Modular Approach to Solid-Phase Quinoxaline Carboxamide Synthesis
The solid-phase synthesis of quinoxaline carboxamide derivatives can be strategically approached in a modular fashion, allowing for the introduction of diversity at multiple points in the synthetic sequence. The general strategy outlined here involves the on-resin construction of the quinoxaline core, followed by the formation of the carboxamide bond and subsequent cleavage from the solid support.
This approach offers several advantages:
-
Efficiency: The use of a solid support streamlines the synthetic process by simplifying purification to simple filtration and washing steps.
-
Versatility: A wide range of building blocks can be readily incorporated, enabling the generation of large and diverse compound libraries.
-
Automation: The repetitive nature of solid-phase synthesis is amenable to automation, further increasing throughput.
The overall workflow for the solid-phase synthesis of quinoxaline carboxamide derivatives is depicted in the following diagram:
Caption: Overall workflow for the solid-phase synthesis of quinoxaline carboxamide derivatives.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the solid-phase synthesis of a library of N-substituted quinoxaline-2-carboxamide derivatives. The synthesis is based on the use of Rink Amide resin, which is well-suited for the preparation of C-terminal amides.[4][5]
Materials and Reagents
-
Rink Amide AM resin (100-200 mesh, ~0.5 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Quinoxaline-2-carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
A diverse library of primary and secondary amines
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol 1: Resin Preparation and Loading of Quinoxaline-2-carboxylic Acid
This protocol describes the initial preparation of the Rink Amide resin and the coupling of the quinoxaline-2-carboxylic acid scaffold.
-
Resin Swelling:
-
Place the desired amount of Rink Amide AM resin in a fritted syringe reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin) and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, then drain the solution.
-
Repeat the 20% piperidine treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
-
Loading of Quinoxaline-2-carboxylic Acid:
-
In a separate vial, dissolve quinoxaline-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes at room temperature.
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
To monitor the reaction progress, a small sample of resin can be taken, washed, dried, and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
After the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally with methanol (2 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 2: Diversification via Amide Bond Formation
This protocol details the parallel synthesis of a library of quinoxaline carboxamide derivatives by reacting the resin-bound quinoxaline carboxylic acid with a variety of amines.
-
Resin Dispensing:
-
Dispense the quinoxaline-loaded resin into an array of reaction vessels (e.g., a 96-well filter plate).
-
-
Amine Coupling:
-
To each well, add a solution of a unique primary or secondary amine (5 equivalents) in DMF.
-
Add a solution of HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF to each well.
-
Seal the reaction plate and agitate at room temperature for 12-16 hours.
-
-
Washing:
-
After the coupling reaction is complete, wash the resin in each well extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Product Isolation
This protocol describes the cleavage of the final quinoxaline carboxamide derivatives from the solid support and their subsequent isolation.
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to each well of the reaction plate containing the dried resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Product Isolation:
-
Filter the cleavage solution from each well into a corresponding collection plate.
-
Wash the resin with a small amount of fresh TFA, and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude products can be purified by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to afford the final quinoxaline carboxamide derivatives in high purity.
-
Data Presentation: Representative Yields and Purity
The following table summarizes typical results obtained for the solid-phase synthesis of a small library of quinoxaline carboxamide derivatives using the protocols described above.
| Amine Moiety | Molecular Weight ( g/mol ) | Crude Yield (%) | Purity by HPLC (%) |
| Benzylamine | 279.31 | 85 | >95 |
| 4-Fluoroaniline | 283.27 | 78 | >92 |
| Piperidine | 257.31 | 91 | >96 |
| Morpholine | 259.28 | 88 | >97 |
Expertise & Experience: Rationale Behind Experimental Choices
The selection of reagents and conditions in the provided protocols is based on extensive experience in solid-phase organic synthesis and a thorough understanding of the underlying chemical principles.
-
Choice of Resin: Rink Amide resin is chosen for its acid-labile linker, which allows for the direct formation of a C-terminal carboxamide upon cleavage with TFA.[4][5] This is a crucial feature for the synthesis of the target compounds.
-
Coupling Reagent: HATU is a highly efficient and widely used coupling reagent for amide bond formation.[6] Its use, in conjunction with the base DIPEA, promotes rapid and clean coupling, minimizing side reactions and ensuring high yields.
-
Cleavage Cocktail: The TFA/TIS/water cocktail is a standard and effective mixture for cleaving products from acid-labile resins.[5] TIS acts as a scavenger to trap reactive carbocations that are generated during the cleavage process, thereby preventing side reactions with sensitive functional groups on the quinoxaline core or the appended amine.
Trustworthiness: A Self-Validating System
The protocols described in this application note are designed to be self-validating through a series of in-process controls and final product analysis.
-
Kaiser Test: The Kaiser test, or a similar ninhydrin-based test, provides a reliable qualitative assessment of the completeness of the coupling reactions. A negative result (colorless beads) after the coupling of quinoxaline-2-carboxylic acid and after the final amine coupling step provides confidence that the reactions have proceeded to completion.
-
LC-MS Analysis: Analysis of the crude product by liquid chromatography-mass spectrometry (LC-MS) after cleavage provides a rapid assessment of the success of the synthesis. The expected molecular weight of the target compound should be observed as the major peak in the mass spectrum, and the purity can be estimated from the liquid chromatogram.
-
NMR Spectroscopy: Final confirmation of the structure and purity of the synthesized quinoxaline carboxamide derivatives should be obtained by nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR spectra should be consistent with the proposed structure.
Visualizing the Synthesis: A Detailed Workflow Diagram
The following diagram provides a more detailed visualization of the key steps in the solid-phase synthesis of quinoxaline carboxamide derivatives.
Caption: Detailed workflow for the solid-phase synthesis of a quinoxaline carboxamide derivative.
Conclusion
The solid-phase synthesis methodology presented in this application note provides a robust and efficient platform for the generation of diverse libraries of quinoxaline carboxamide derivatives. By leveraging the advantages of solid-phase chemistry, researchers can accelerate the discovery of novel bioactive compounds based on this important heterocyclic scaffold. The detailed protocols, coupled with the rationale behind the experimental choices and the methods for ensuring the trustworthiness of the results, are intended to empower researchers in their drug discovery and development endeavors.
References
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Molecules, 26(16), 4785. [Link]
-
Green synthesis of quinoxaline and substituted quinoxalines. (2011). International Journal of ChemTech Research, 3(4), 1768-1773. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. (2020). New Journal of Chemistry, 44(25), 10237-10243. [Link]
-
Solid phase synthesis carrier. (n.d.). Hecheng Tech. [Link]
-
Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. (2006). Journal of Combinatorial Chemistry, 8(5), 775–783. [Link]
-
Three-step synthesis of quinoxaline-sulfonamides based on a green catalyst-free strategy. (2021). RSC Advances, 11(48), 30283-30289. [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. (2018). Organic & Biomolecular Chemistry, 16(33), 6031-6035. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals, 16(11), 1599. [Link]
-
Solid Phase Synthesis of Quinoxalines. (2015). International Journal of Scientific & Engineering Research, 6(11), 74-84. [Link]
-
Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. (2020). ChemRxiv. [Link]
-
Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. (n.d.). Iris Biotech GmbH. [Link]
-
Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. (2016). Molecules, 21(3), 345. [Link]
-
Diverse 2-carboxamide-3-amino-substituted quinoxalines: synthesis and reactivity investigation for library generation. (2006). Journal of Combinatorial Chemistry, 8(5), 775-83. [Link]
-
Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (2013). International Journal of Pharmaceutical and Clinical Research, 5(1), 1-10. [Link]
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). International Journal of ChemTech Research, 3(4), 1768-1773. [Link]
-
ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. (2002). ChemInform, 33(36). [Link]
-
Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2023). Chemistry & Biodiversity, 20(3), e202200351. [Link]
Sources
Application Note: Continuous Flow Synthesis of Quinoxalines
Abstract
Quinoxalines are privileged scaffolds in medicinal chemistry, serving as the core structure for various antiviral, antibacterial, and anticancer agents.[1][2][3] Traditional batch synthesis often suffers from poor heat transfer, long reaction times, and the need for harsh acidic catalysts. This application note details the transition from batch to continuous flow chemistry for quinoxaline production. We present two distinct protocols: a Standard High-Temperature Condensation for rapid library generation and a Telescoped Oxidative Cyclization for handling sensitive intermediates. These methods leverage the superior heat transfer and containment capabilities of flow reactors to achieve higher yields, improved safety profiles, and green chemistry compliance.
Introduction & Mechanistic Rationale
The synthesis of quinoxaline derivatives typically proceeds via the double condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds.[4][5] In batch, this reaction is often catalyzed by strong acids (e.g., HCl, AcOH) or Lewis acids, requiring hours to reflux.
Why Flow?
-
Superheating: Flow reactors allow solvents to be heated well above their boiling points (using a Back Pressure Regulator, BPR). This Arrhenius acceleration reduces reaction times from hours to minutes.
-
Catalyst-Free Potential: At elevated temperatures (>120°C) and pressures, water and alcohols exhibit increased auto-ionization and dielectric constants, often rendering external acid catalysts unnecessary.
-
Telescoping: Unstable intermediates, such as those generated during the oxidation of
-hydroxy ketones, can be immediately consumed in a downstream reactor without isolation, minimizing degradation and exposure.
Reaction Mechanism
The mechanism involves a nucleophilic attack of the diamine nitrogen on the carbonyl carbon, followed by dehydration. In flow, the rapid mixing and high thermal energy drive the equilibrium toward the aromatic quinoxaline product efficiently.
Figure 1: General mechanistic pathway for quinoxaline synthesis via condensation.
Protocol A: High-Temperature Catalyst-Free Synthesis
Objective: Rapid synthesis of a library of 2,3-substituted quinoxalines. Green Aspect: Uses Ethanol/Water as solvent; no mineral acids required.
Equipment Setup
-
Pumps: Dual piston pumps (e.g., HPLC class) or syringe pumps.
-
Reactor: PFA or Stainless Steel coil reactor (10 mL volume).
-
Temperature Control: Convection oven or heated reactor block capable of 150°C.
-
Pressure: Back Pressure Regulator (BPR) set to 100 psi (approx. 7 bar).
Reagents
-
Stream A: 1,2-Phenylenediamine derivatives (0.5 M in EtOH).
-
Stream B: 1,2-Diketone (e.g., Benzil, Glyoxal) (0.5 M in EtOH).
Step-by-Step Methodology
-
System Priming: Flush the entire system with Ethanol to remove air bubbles. Set the BPR to 100 psi.
-
Thermal Equilibration: Set the reactor heater to 140°C . Allow 15 minutes for stabilization.
-
Flow Rate Calculation: For a 10 mL reactor and a target residence time (
) of 10 minutes: Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min (1:1 stoichiometry). -
Execution: Start pumping reagents. Discard the first 2 reactor volumes (20 mL) to ensure steady state.
-
Collection: Collect the output stream for 20 minutes.
-
Work-up: The high conversion (>95%) typically allows for simple cooling. The product often crystallizes directly from the stream upon cooling. Filter and wash with cold ethanol.
Data Summary: Optimization of Conditions
| Entry | Temp (°C) | Residence Time (min) | Catalyst | Yield (%) | Note |
| 1 | 80 (Reflux) | 60 | HCl (10%) | 88 | Batch comparison |
| 2 | 100 | 20 | None | 45 | Incomplete |
| 3 | 120 | 10 | None | 82 | Clean profile |
| 4 | 140 | 10 | None | 96 | Optimal |
Protocol B: Telescoped Oxidative Cyclization
Objective: Synthesis of quinoxalines from
Equipment Setup
-
Reactor 1 (Oxidation): Packed bed reactor filled with MnO
or immobilized TEMPO catalyst. -
Reactor 2 (Condensation): Heated coil reactor (same as Protocol A).
-
Mixing: T-mixer between Reactor 1 and Reactor 2.
Reagents
-
Stream A: Benzoin (0.2 M in Toluene/AcOH 9:1).
-
Stream B: 1,2-Phenylenediamine (0.2 M in Toluene/AcOH 9:1).
Workflow Logic
-
Oxidation Step: Stream A passes through the MnO
packed bed at 80°C. Benzoin is quantitatively oxidized to Benzil. -
Telescoping: The output of Reactor 1 (containing Benzil) is mixed immediately with Stream B (Diamine).
-
Cyclization Step: The combined stream enters Reactor 2 at 120°C for cyclization.
Figure 2: Schematic of the telescoped oxidative cyclization workflow.
Troubleshooting & Optimization Guide
Clogging Issues
-
Cause: Quinoxalines are often highly crystalline and poorly soluble in pure ethanol at room temperature.
-
Solution: Use a co-solvent system (e.g., EtOH/DMSO 9:1) or ensure the collection line downstream of the BPR is kept warm or diluted with a "quench" stream of solvent immediately after the BPR.
Leaking at High Temperature
-
Cause: Thermal expansion of PTFE tubing or fittings.
-
Solution: Use Stainless Steel or PEEK tubing for the heated zone. Ensure all fittings are torqued specifically for the operating temperature.
Incomplete Conversion
-
Cause: Residence time too short or temperature too low.
-
Solution: Increase temperature by 10°C increments first. If pressure limit is reached, reduce flow rate to increase residence time.
Safety Considerations
-
Pressurized Solvents: Ethanol at 140°C creates significant internal pressure. Ensure the BPR is rated for the temperature and the tubing burst pressure exceeds 500 psi.
-
Flash Point: In case of a leak, superheated ethanol will flash evaporate, creating a flammability hazard. Operate the reactor inside a fume hood with the sash down.
-
Chemical Compatibility: Verify that the 1,2-diamine does not react with the reactor material (Stainless steel is generally safe; avoid copper-based alloys).
References
-
Brandão, P. et al. (2020). Continuous flow synthesis of quinoxaline derivatives. This work establishes the baseline for minimizing intermediates in flow.
-
MDPI. (2025). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Describes the catalyst-free, solvent-minimized approach.
-
RSC Advances. (2013). Continuous flow synthesis of heterocycles. General review covering the principles of high-T condensation in flow.
-
Journal of Flow Chemistry. (2011). Telescoped synthesis of nitrogen heterocycles. Provides the engineering basis for the multistep reactor setup.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. mtieat.org [mtieat.org]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Stability of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate under acidic or basic conditions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common challenges related to the stability of this compound under various experimental conditions. Our goal is to empower you with the knowledge to anticipate potential stability issues, design robust experiments, and interpret your results with confidence.
Introduction: Understanding the Inherent Stability of a Multifunctional Scaffold
This compound is a heterocyclic compound featuring a tetrahydroquinoxaline core, a lactam functionality (2-oxo), and a methyl ester group. This combination of functional groups makes it an interesting scaffold in medicinal chemistry.[1] However, the presence of both an ester and a lactam moiety also introduces potential stability concerns, particularly under hydrolytic conditions.
This guide will focus on the two primary degradation pathways you are likely to encounter: acid-catalyzed and base-catalyzed hydrolysis of the methyl ester. We will also briefly touch upon the potential for lactam hydrolysis under more forcing conditions. Understanding these degradation pathways is crucial for accurate experimental design, from chemical synthesis and purification to formulation and biological assays.[2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What is the primary stability concern when working with this compound?
The most significant stability issue is the hydrolysis of the methyl ester group at the 6-position. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid, 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and methanol.
Q2: Under what pH conditions is the compound most stable?
Generally, neutral to slightly acidic conditions (pH 4-6) are expected to provide the greatest stability for this compound.[3] In this pH range, both acid- and base-catalyzed hydrolysis of the ester are minimized. However, the optimal pH for your specific application should be determined experimentally.
Q3: What are the expected degradation products under acidic conditions?
Under acidic conditions, the primary degradation product will be 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, formed through the acid-catalyzed hydrolysis of the methyl ester. The reaction is typically reversible, but in the presence of a large excess of water, the equilibrium will favor the formation of the carboxylic acid.
Q4: What are the expected degradation products under basic conditions?
In the presence of a base, the methyl ester will undergo saponification, an irreversible hydrolysis reaction, to yield the carboxylate salt of 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Upon acidic workup, this will be converted to the carboxylic acid.
Q5: Is the lactam ring stable?
The lactam (amide) bond within the tetrahydroquinoxaline ring is generally more stable to hydrolysis than the methyl ester. However, under harsh acidic or basic conditions, particularly with prolonged heating, the lactam ring can also undergo hydrolysis, leading to the opening of the pyrazine ring. This is typically a slower process than ester hydrolysis.
Q6: How can I monitor the degradation of the compound?
The most common and effective technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC).[4] A reversed-phase HPLC method can be developed to separate the parent compound from its degradation products. UV detection is suitable as the quinoxaline core is UV-active. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield or recovery after purification by silica gel chromatography. | The compound may be degrading on the silica gel, which can be slightly acidic. | Use a neutral or deactivated silica gel. Alternatively, consider other purification methods such as crystallization or preparative HPLC. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay buffer, especially if the pH is not controlled or is in the basic range. | Determine the stability of the compound in your assay buffer by performing a time-course study using HPLC analysis. If degradation is observed, adjust the buffer pH to a more neutral or slightly acidic range, or prepare fresh solutions immediately before use. |
| Appearance of an unexpected peak in the HPLC chromatogram over time. | This is likely a degradation product. | Use LC-MS to identify the mass of the new peak. Based on the mass, you can infer its structure. The most probable degradation product is the corresponding carboxylic acid. |
| Difficulty in dissolving the compound for stability studies. | The compound may have limited solubility in aqueous buffers. | The use of co-solvents such as acetonitrile or DMSO may be necessary. However, be aware that co-solvents can influence the rate of hydrolysis. Ensure the co-solvent concentration is consistent across all experiments. |
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies to assess the stability of this compound. These studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.[5][6]
Protocol 1: Acidic Degradation Study
Objective: To evaluate the stability of the compound under acidic conditions and to generate the primary acidic degradation product.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).
-
In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot with an appropriate volume of NaOH solution.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.
Protocol 2: Basic Degradation Study
Objective: To evaluate the stability of the compound under basic conditions and to generate the primary basic degradation product.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrochloric acid (HCl), 0.1 M and 1 M (for neutralization)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).
-
In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the vials at a controlled temperature (e.g., room temperature, 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot with an appropriate volume of HCl solution.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.
Data Presentation
The results of the forced degradation studies can be summarized in the following table:
| Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Other Degradants (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 40°C | 0 | 100 | 0 | 0 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 1 M NaOH, 40°C | 0 | 100 | 0 | 0 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 |
Visualization of Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis (saponification) pathway.
References
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced Degrad
- Forced Degradation Studies for Biopharmaceuticals.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
- Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow B
- Taiwo, O. F., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives.
- Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymeriz
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
- Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. PubMed.
- Methyl Esters. Organic Chemistry Portal.
- Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions.
- Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies.
- Hydrolysis of methyl esters and alkylation to phenacyl esters.
- Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems. MDPI.
- Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.
- Hydrolysis of 2-oxoquazepam in alkaline solution. PubMed.
- Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxyl
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- 2.2 Carboxy Group.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubMed.
- pH Effect on Stability and Kinetics Degrad
Sources
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimization of Quinoxaline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for quinoxaline synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of quinoxaline derivatives. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for robust reaction optimization.
Quinoxaline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] Their synthesis, most commonly through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a cornerstone reaction in medicinal chemistry.[3][4] However, optimizing this reaction for high yield, purity, and scalability can present significant challenges. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during quinoxaline synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Poor Reactivity of Starting Materials: Electron-withdrawing groups on the o-phenylenediamine can decrease its nucleophilicity, slowing down the reaction. Similarly, sterically hindered 1,2-dicarbonyl compounds can also exhibit lower reactivity.
-
Solution: The addition of a catalyst can significantly enhance the reaction rate. A wide variety of catalysts have been successfully employed, including Lewis acids (e.g., CuSO₄·5H₂O, CrCl₂·6H₂O, PbBr₂), solid-supported acids (e.g., alumina-supported heteropolyoxometalates), and even green catalysts like ionic liquids.[4][6] For particularly stubborn substrates, microwave irradiation can be an effective technique to accelerate the reaction and improve yields.[7][8]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.
-
Solution: Ethanol is a commonly used and environmentally friendly solvent for this reaction.[6] In some cases, a mixture of ethanol and acetic acid can act as both a solvent and a promoter. For specific applications, other solvents like dimethyl sulfoxide (DMSO) or toluene have been shown to be effective.[4][9] Catalyst-free protocols in methanol at room temperature have also been reported to give high yields in a very short reaction time.[10]
-
Q2: I'm observing significant side product formation, leading to a complex crude mixture. What are the potential side reactions and how can I minimize them?
Possible Causes & Solutions:
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and other unwanted byproducts.
-
Solution: To mitigate oxidation, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[5] Degassing the solvent prior to use can also be beneficial.
-
-
Self-Condensation of 1,2-Dicarbonyl Compounds: Under certain conditions, 1,2-dicarbonyl compounds can undergo self-condensation reactions.
-
Solution: This is often controlled by the careful addition of the dicarbonyl compound to the reaction mixture containing the o-phenylenediamine, rather than mixing them all at once. Maintaining a lower reaction temperature can also disfavor this side reaction.
-
-
Formation of Benzimidazoles: If the reaction conditions are not carefully controlled, the formation of benzimidazole derivatives can compete with quinoxaline synthesis.[3]
-
Solution: Precise control of stoichiometry and reaction temperature is crucial. The use of appropriate catalysts can also steer the reaction towards the desired quinoxaline product.
-
Q3: The purification of my quinoxaline derivative is challenging due to poor solubility or persistent impurities. What are some effective purification strategies?
Possible Causes & Solutions:
-
Poor Solubility: Quinoxaline derivatives, especially quinoxaline-2,3-diones, often exhibit poor solubility in common organic solvents, making purification by column chromatography difficult.[5]
-
Solution: Recrystallization is often the most effective method for purifying solid quinoxaline derivatives.[4] Ethanol is a common and effective solvent for recrystallization.[11] For less soluble compounds, a dissolution-reprecipitation technique can be employed. This involves dissolving the crude product in a dilute basic solution (e.g., 5% NaOH) and then reprecipitating the purified product by the addition of a dilute acid (e.g., dilute HCl).[5]
-
-
Persistent Impurities: Even after initial purification attempts, some impurities may remain.
-
Solution: If recrystallization is not sufficient, a simple washing step with an appropriate solvent can be effective. For instance, washing the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., ether) can significantly improve purity.[5] In some cases, simple liquid-liquid extraction procedures can be employed to remove impurities.[12]
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds?
The reaction proceeds through a cyclocondensation mechanism. The more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.
Caption: General reaction mechanism for quinoxaline synthesis.
How does the choice of catalyst influence the reaction?
Catalysts can influence the reaction in several ways:
-
Lewis Acid Catalysts (e.g., CuSO₄·5H₂O, metal triflates): These catalysts activate the carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the o-phenylenediamine. This generally leads to faster reaction rates and allows for milder reaction conditions.[6]
-
Brønsted Acid Catalysts (e.g., acetic acid): These catalysts can protonate the carbonyl group, increasing its reactivity. Acetic acid can also act as a solvent.
-
Heterogeneous Catalysts (e.g., alumina-supported catalysts, zeolites): These solid-supported catalysts offer the advantage of easy separation from the reaction mixture, simplifying the work-up procedure and allowing for catalyst recycling.[4]
What are the advantages of using "green" or environmentally friendly synthesis methods?
Green chemistry approaches to quinoxaline synthesis aim to reduce the environmental impact of the chemical process.[2] This can be achieved through:
-
Use of Greener Solvents: Employing less hazardous and more sustainable solvents like water or ethanol.[2][6]
-
Catalyst-Free Conditions: Developing protocols that proceed efficiently without the need for a catalyst, which can simplify purification and reduce waste.[10]
-
Energy Efficiency: Utilizing energy-efficient methods like ultrasound or microwave irradiation, which can often lead to shorter reaction times and lower energy consumption compared to conventional heating.[7]
-
Solvent-Free Reactions: Performing the reaction in the absence of a solvent, which minimizes waste generation.[5]
Experimental Protocols
General Procedure for the Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst[4]
-
To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 0.1 g of an alumina-supported heteropolyoxometalate catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization from ethanol to obtain 2,3-diphenylquinoxaline as white needles.
Ultrasound-Assisted, Catalyst-Free Synthesis of Quinoxaline Derivatives[9]
-
In a suitable reaction vessel, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 10:1 (v/v) mixture of ethanol and acetic acid.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry to afford the pure quinoxaline derivative.
Data Presentation
Table 1: Comparison of Different Catalysts for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [4] |
| CrCl₂·6H₂O | Ethanol | Room Temp | 1.5 | 95 | [6] |
| PbBr₂ | Ethanol | Room Temp | 2 | 93 | [6] |
| CuSO₄·5H₂O | Ethanol | Room Temp | 2.5 | 90 | [6] |
| None | Methanol | Room Temp | 1 min | >90 | [10] |
Troubleshooting Workflow
Caption: A troubleshooting workflow for low-yield quinoxaline synthesis.
References
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Thieme. (2021, February 10). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines.
- PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
- Bentham Science. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- eCommons. (2023, April 1). Efficient Synthesis of Aromatic Quinoxaline Derivatives.
- SciELO. (n.d.). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.
- (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- Benchchem. (n.d.). optimizing reaction conditions for Quinoxidine synthesis.
- NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- MDPI. (n.d.). Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study.
- PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orientjchem.org [orientjchem.org]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Quinoxaline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
Navigating the Complexities of Tetrahydroquinoxaline Synthesis: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with an in-depth technical resource for troubleshooting common side reactions encountered during the synthesis of tetrahydroquinoxalines. This document is structured to provide practical, experience-driven advice to overcome synthetic challenges and optimize reaction outcomes.
The synthesis of 1,2,3,4-tetrahydroquinoxalines, a core scaffold in many biologically active molecules, can be a nuanced process. While several synthetic routes exist, each comes with its own set of potential side reactions that can diminish yield and complicate purification. This guide will delve into the most frequently encountered issues, providing mechanistic explanations and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing the quinoxaline as a major byproduct. How can I prevent this aromatization?
This is a classic challenge. The tetrahydroquinoxaline ring is susceptible to oxidation, leading to the formation of the more stable aromatic quinoxaline. This can occur during the reaction itself or during workup and purification.
Root Causes & Solutions:
-
Atmospheric Oxygen: Exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can promote oxidation.
-
Troubleshooting:
-
Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Degas all solvents prior to use.
-
Upon completion, quench the reaction and perform the workup without undue delay.
-
-
-
Choice of Oxidizing Agents/Catalysts: Certain reagents can facilitate dehydrogenation.
-
Troubleshooting:
-
If using a metal catalyst (e.g., Palladium on carbon for a reduction of a nitro group followed by cyclization), ensure the reaction is not run for an extended period after the desired transformation is complete.
-
Avoid strong oxidizing agents during workup.
-
-
-
Solvent Effects: The choice of solvent can influence the rate of oxidation.
-
Troubleshooting:
-
While solvent choice is highly reaction-dependent, consider less polar, aprotic solvents if oxidation is a persistent issue.
-
-
Q2: I am observing a significant amount of a more polar byproduct, which I suspect is the over-reduced piperazine. How can I control the reduction?
Over-reduction of the quinoxaline or a dihydroquinoxaline intermediate to the corresponding piperazine derivative is a common issue, particularly when employing powerful reducing agents.
Root Causes & Solutions:
-
Harsh Reducing Agents: Strong hydride sources like Lithium Aluminum Hydride (LiAlH₄) can readily reduce both imine bonds of the quinoxaline ring system.
-
Troubleshooting:
-
Opt for milder reducing agents. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often more selective for the reduction of the imine intermediate to the tetrahydroquinoxaline.
-
Catalytic hydrogenation can be tuned for selectivity by adjusting the catalyst, pressure, and temperature. For instance, using a less active catalyst or lower hydrogen pressure can favor the formation of the tetrahydroquinoxaline.
-
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can drive the reaction towards the thermodynamically stable, fully reduced piperazine.
-
Troubleshooting:
-
Perform the reduction at lower temperatures (e.g., 0 °C to room temperature).
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Q3: My synthesis involves a reductive amination approach, and I am seeing evidence of N-alkylation. What is causing this and how can I minimize it?
In syntheses starting from an o-phenylenediamine and a 1,2-dicarbonyl compound, followed by reduction, or in direct reductive amination protocols, N-alkylation can occur as a side reaction. This is especially prevalent if the reaction conditions allow for the formation of reactive alkylating agents or if the product tetrahydroquinoxaline participates in subsequent reactions.
Root Causes & Solutions:
-
Excess Aldehyde/Ketone and Reductant: In reductive amination, if an excess of the carbonyl compound and the reducing agent are present after the formation of the tetrahydroquinoxaline, further reaction with the secondary amine centers of the product can occur.
-
Troubleshooting:
-
Use stoichiometric amounts of the carbonyl compound.
-
Add the reducing agent portion-wise and monitor the reaction progress to avoid a large excess towards the end of the reaction.
-
-
-
Reaction with Solvent: Some solvents, particularly alcohols, can potentially act as alkylating agents under certain catalytic conditions (e.g., borrowing hydrogen catalysis).
-
Troubleshooting:
-
Choose a non-reactive solvent for the reaction, such as THF, dioxane, or a hydrocarbon solvent.
-
-
Troubleshooting Guide: A Symptom-Based Approach
| Symptom | Potential Cause(s) | Suggested Action(s) |
| Low Yield of Tetrahydroquinoxaline | - Incomplete reaction. - Significant side product formation (oxidation, over-reduction). - Product loss during workup/purification. | - Monitor reaction progress by TLC/LC-MS to determine optimal reaction time. - Address specific side reactions as detailed in the FAQs. - Optimize workup procedure (e.g., pH adjustment for extraction, choice of extraction solvent). |
| Multiple Spots on TLC Plate | - Presence of starting materials, desired product, and side products. | - Use co-spotting with starting materials to identify them. - Characterize major side products by NMR or MS to diagnose the issue (e.g., look for the mass of the quinoxaline or piperazine). |
| Product is Unstable and Decomposes on Silica Gel Column | - The tetrahydroquinoxaline is sensitive to the acidic nature of silica gel, leading to degradation or aromatization. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider using a different stationary phase, such as alumina (basic or neutral). - Opt for other purification methods like crystallization or preparative HPLC with a suitable mobile phase. |
Visualizing the Side Reactions
To better understand the competing reaction pathways, the following diagrams illustrate the desired synthesis and the common side reactions.
Diagram 1: General Synthesis and Major Side Reactions
Caption: Synthetic pathways in tetrahydroquinoxaline formation.
Experimental Protocol: Reductive Cyclization of an o-Nitroaniline Precursor
This protocol provides a general method for the synthesis of a tetrahydroquinoxaline, with built-in steps to mitigate common side reactions.
Materials:
-
Substituted o-nitroaniline precursor
-
Palladium on Carbon (10 wt%)
-
Ethanol (degassed)
-
Hydrogen gas
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Standard glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the o-nitroaniline precursor (1.0 eq) and 10% Pd/C (5-10 mol%).
-
Inerting the System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed ethanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Hydrogenation: Purge the system with hydrogen gas and maintain a hydrogen atmosphere (balloon or positive pressure).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction typically involves the reduction of the nitro group to an amine, followed by intramolecular cyclization and reduction of the resulting imine.
-
Quenching and Workup:
-
Once the starting material is consumed, carefully purge the reaction vessel with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup. The choice of pH for extraction will depend on the specific properties of the product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (consider neutralizing the silica with triethylamine if the product is sensitive) or by crystallization.
Troubleshooting this Protocol:
-
If quinoxaline is formed: Ensure all solvents were properly degassed and the reaction was maintained under a strictly inert atmosphere. Consider lowering the reaction temperature.
-
If the reaction is sluggish: The catalyst may be deactivated. Ensure the starting material is of high purity. A fresh batch of catalyst may be required.
Concluding Remarks
The successful synthesis of tetrahydroquinoxalines hinges on a thorough understanding of the potential side reactions and the strategies to control them. By carefully selecting reagents, controlling reaction conditions, and employing appropriate workup and purification techniques, researchers can significantly improve the yield and purity of their desired products. This guide serves as a starting point for troubleshooting, and it is always recommended to consult the primary literature for specific substrates and reaction conditions.
References
-
Denisova, A. A., et al. (2018). Antioxidant activity and oxidation products of 1,2,3,4-tetrahydroquinoxalines in peroxyl radical scavenging reactions. Russian Journal of General Chemistry, 88(1), 133-139. [Link]
Removal of impurities from Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
CAS: 884001-27-8 | Molecular Formula: C₁₁H₁₂N₂O₃ | MW: 220.22 g/mol
Introduction: The Stability Paradox
Welcome to the technical support hub for the quinoxaline core. As a Senior Application Scientist, I often see researchers struggle with this specific intermediate (this compound). The challenge lies in its tetrahydro nature. Unlike its fully aromatic cousins, this molecule possesses a saturated nitrogen-containing ring (positions 1,2,3,4), making it electronically rich but thermodynamically eager to aromatize (oxidize) back to the dihydro- or fully aromatic quinoxaline state upon exposure to air.
This guide moves beyond basic "wash and dry" instructions. We will explore the causality of impurities—why they form and how to systematically remove them using self-validating protocols.
Module 1: Diagnostic Triage (Identification)
Q: My product has turned from off-white to yellow/orange during storage. Is it ruined? A: Not necessarily, but it indicates oxidative dehydrogenation .
-
The Mechanism: The 1,2,3,4-tetrahydroquinoxaline core is sensitive to aerial oxidation. The yellow color typically comes from the formation of Methyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate (the aromatic/dihydro impurity), which has an extended conjugated system.
-
Diagnostic: Run LC-MS.
-
Target Mass: [M+H]⁺ = 221.
-
Oxidized Impurity: [M+H]⁺ = 219 (loss of 2H) or 217 (loss of 4H if fully aromatized).
-
-
Solution: If the impurity level is <5%, a recrystallization (Protocol A) is effective. If >10%, a reductive polish (hydrogenation) may be required before crystallization.
Q: I see a persistent impurity at RRT 0.95 or 1.05 in HPLC. It has the same mass (221). What is it? A: This is likely the Regioisomer (Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate) .
-
The Cause: Synthesis from Methyl 3,4-diaminobenzoate involves condensation with glyoxylic acid. The two amino groups on the starting material are electronically distinct (one para to the ester, one meta). While the reaction is regioselective, it is rarely 100% specific.
-
Separation: These isomers have different hydrogen-bonding capabilities. Flash chromatography is often insufficient. Fractional Recrystallization is the preferred method for enrichment.
Module 2: Impurity Origins & Pathways (Visualization)
Understanding where impurities come from is the first step to removal. The diagram below maps the genesis of the three critical impurities: Oxidation (Impurity B) , Hydrolysis (Impurity C) , and Regioisomerism (Impurity A) .
Figure 1: Mechanistic origin of common impurities. Note that oxidation is a post-synthesis degradation pathway, while regioisomerism is intrinsic to the synthesis.
Module 3: Purification Protocols
Protocol A: Selective Recrystallization (Removal of Oxidized Impurities)
Context: Oxidized planar impurities stack differently in the crystal lattice compared to the puckered tetrahydroquinoxaline ring.
Reagents: Ethanol (Absolute), Ascorbic Acid (Antioxidant additive).
-
Dissolution: Suspend crude solid in Ethanol (10 mL per gram).
-
Protection: Add 0.1 eq of Ascorbic Acid to the solvent. This acts as a sacrificial antioxidant during the heating phase.
-
Heating: Heat to reflux (approx. 78°C) under Nitrogen atmosphere .
-
Critical Step: If the solution remains dark yellow/orange, treat with activated charcoal (5 wt%) for 10 mins, then filter hot through Celite.
-
-
Cooling: Allow to cool slowly to Room Temperature (RT) over 2 hours, then to 0°C for 1 hour.
-
Why Slow Cooling? Rapid cooling traps the regioisomer. Slow cooling excludes it.
-
-
Isolation: Filter the off-white crystals. Wash with cold Ethanol containing 1% Ascorbic acid.
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C as thermal stress promotes oxidation.
Protocol B: Scavenging Unreacted Diamine
Context: Unreacted methyl 3,4-diaminobenzoate is toxic and turns black over time.
Reagents: 1M HCl, Ethyl Acetate (EtOAc).
-
Dissolve crude material in EtOAc.
-
Wash with 0.5M HCl (aq).
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
Module 4: Decision Matrix for Purification
Use this logic flow to determine the correct purification strategy based on your analytical data.
Figure 2: Troubleshooting decision tree based on specific impurity profiles.
Module 5: Comparison of Solvents & Conditions
| Parameter | Recommended | Avoid | Technical Rationale |
| Recryst. Solvent | Ethanol or MeOH/H₂O | DMF/DMSO | High boiling solvents (DMF) require heat to remove, promoting oxidation. Alcohols offer the best solubility differential. |
| Drying Temp | < 40°C (Vacuum) | > 60°C (Oven) | Thermal stress accelerates dehydrogenation to the aromatic quinoxaline. |
| Atmosphere | Argon/Nitrogen | Air | The C-3 position is activated; air exposure leads to peroxide formation and subsequent aromatization. |
| Storage | -20°C, Dark | RT, Clear Vial | Light catalyzes the photo-oxidation of the tetrahydro ring. |
References
-
Synthesis & Catalysis : Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. (Demonstrates the sensitivity and reduction pathways of the quinoxaline core).
-
Product Data & CAS : this compound (CAS 884001-27-8).[3] BLDpharm. (Verification of CAS and basic handling).
-
Structural Insight : Crystal structure of N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. PMC. (Provides evidence of the planar vs. puckered nature of dihydro vs tetrahydro forms, supporting recrystallization logic).
-
Oxidation Risks : Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline.[1] PubMed. (Analogous chemistry showing enzymatic and air oxidation risks in tetrahydro-heterocycles).
Sources
Method development for the analysis of quinoxaline reaction mixtures
Status: Operational | Tier: Level 3 (Method Development & Optimization) Lead Scientist: Dr. Aris Thorne, Senior Application Chemist
Welcome to the Technical Support Center
You have reached the specialized support hub for nitrogen-heterocycle analysis. This guide addresses the specific challenges of analyzing quinoxaline reaction mixtures: regioisomer resolution , basic-compound peak tailing , and reaction monitoring (diamine consumption).
Unlike generic HPLC guides, this protocol is built on the chemical reality that quinoxalines are weak bases (
Module 1: Chromatographic Separation Strategy
The Core Challenge: Quinoxaline derivatives possess basic nitrogen atoms that protonate in acidic mobile phases. These protonated species engage in secondary cation-exchange interactions with residual silanols on the silica support, causing severe peak tailing.[1]
Protocol A: Column Selection Matrix
Do not default to a standard C18 without assessing the pH stability and surface chemistry.
| Column Chemistry | Mechanism of Action | Recommended For | Limitations |
| Charged Surface Hybrid (CSH) C18 | Applies a low-level positive charge to the particle surface to repel protonated quinoxalines. | Primary Choice. Excellent peak shape under acidic conditions (0.1% Formic Acid). | May show different selectivity than traditional C18. |
| Phenyl-Hexyl | Regioisomer Separation. Resolves 6- vs. 7-substituted isomers better than C18. | Requires methanol (protic solvent) to maximize | |
| High pH Stable C18 | Hybrid organosilica particles stable up to pH 12. | Alternative Strategy. Running at pH 10 keeps quinoxalines neutral (deprotonated), eliminating tailing. | High pH degrades standard silica columns rapidly. |
Protocol B: Mobile Phase Optimization
Standard Gradient:
-
Solvent A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)
-
Solvent B: Acetonitrile (or Methanol for Phenyl columns) + 0.1% Formic Acid
Why Ammonium Formate?
Simple formic acid provides protons but lacks ionic strength. Ammonium ions (
Module 2: Visualization of Method Development
The following workflow illustrates the decision logic for optimizing quinoxaline separation, specifically addressing the choice between resolution and peak shape.
Figure 1: Decision tree for selecting the optimal stationary phase based on peak symmetry and isomeric complexity.
Module 3: Reaction Monitoring (FAQ)
Q: How do I distinguish the starting material (1,2-diamine) from the product? A: This is a polarity-driven separation.
-
1,2-Diamines: Highly polar, often elute near the void volume (
) in Reverse Phase (RP). They are prone to severe tailing due to two basic amines. -
Quinoxaline Product: Significantly more lipophilic (non-polar) due to the formation of the aromatic pyrazine ring. It will elute much later.
-
Tip: If your diamine is unretained, switch your initial gradient to 98% Aqueous for a 2-minute hold.
Q: My reaction mixture precipitates when I inject it. Why? A: Quinoxalines are often synthesized in ethanol or acetic acid but are poorly soluble in water.
-
The Error: Injecting a sample dissolved in 100% DMSO or THF into a high-aqueous initial mobile phase causes the product to "crash out" inside the injection loop or at the column head.
-
The Fix: Dilute your reaction mixture 1:1 with the initial mobile phase (e.g., 50% Water/50% ACN) and filter before injection. If it precipitates, increase the organic ratio in the diluent but reduce injection volume (to <2
L) to prevent peak distortion [3].
Module 4: Mass Spectrometry & Detection
Ionization Mode: Electrospray Ionization Positive (ESI+)
Target Ion:
Troubleshooting "Invisible" Peaks: If you see a strong UV signal (Quinoxalines absorb strongly at 254 nm and often ~300-350 nm) but no MS signal:
-
Check pH: If your mobile phase is neutral, the weak basicity of quinoxaline (
) means it may not protonate efficiently. Ensure at least 0.1% Formic Acid is present. -
Check Adducts: In the presence of sodium (from glassware) or potassium, quinoxalines may form
or adducts, splitting your signal intensity. -
Dimerization: High concentrations can lead to
species. Dilute the sample 10x.
Module 5: Troubleshooting Logic (Peak Tailing)
Use this diagnostic flow when encountering asymmetric peaks.
Figure 2: Diagnostic pathway for identifying the root cause of peak asymmetry in nitrogen-heterocycle analysis.
References
-
McCalley, D. V. (2010). "Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography." Journal of Chromatography A.
-
Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Chromablography.
-
Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International.
-
Khatoon, H., et al. (2020).[2] "Synthesis of quinoxaline derivatives using different solvent systems... and molecular docking." ResearchGate.[3]
-
BenchChem. (2025).[4] "An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives."
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique characterization challenge. This guide provides an in-depth analysis of its 13C NMR spectral features, benchmarked against alternative analytical techniques, to offer a comprehensive framework for its structural elucidation.
The Central Role of 13C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. While 1H NMR provides information about the proton environment, 13C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbons and their electronic environments.[1] For a molecule like this compound, with its fused ring system and multiple functional groups, 13C NMR is crucial for confirming the core structure and the position of substituents.
A key advantage of 13C NMR is its broad chemical shift range (typically 0-220 ppm), which minimizes signal overlap compared to 1H NMR.[2] However, the low natural abundance of the 13C isotope (1.1%) means that signal acquisition requires more scans, and quaternary carbons (those without attached protons) often exhibit weaker signals.[2]
Predicted 13C NMR Spectrum of this compound
In the absence of a publicly available experimental spectrum for the title compound, a predicted 13C NMR spectrum serves as a valuable starting point for analysis. The following table outlines the predicted chemical shifts, which are essential for guiding the interpretation of experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) | Description |
| C=O (ester) | ~166 | Ester carbonyl |
| C=O (lactam) | ~155 | Amide (lactam) carbonyl |
| Aromatic C (quaternary) | ~141 | Attached to nitrogen |
| Aromatic C (quaternary) | ~132 | Attached to nitrogen |
| Aromatic C (quaternary) | ~125 | Attached to ester group |
| Aromatic CH | ~128 | |
| Aromatic CH | ~116 | |
| Aromatic CH | ~115 | |
| -OCH3 | ~52 | Methyl ester |
| -CH2- | ~43 | Methylene group in the heterocyclic ring |
Disclaimer: These are predicted values and may differ from experimental results.
Interpreting the Predicted Spectrum: A Positional Analysis
The predicted chemical shifts can be rationalized based on the electronic environment of each carbon atom:
-
Carbonyl Carbons: The two carbonyl carbons are expected to be the most downfield signals. The ester carbonyl is predicted to be around 166 ppm, while the lactam (amide) carbonyl should appear at a slightly more shielded position, around 155 ppm. This is consistent with typical ranges for these functional groups.[3]
-
Aromatic Carbons: The six aromatic carbons will resonate in the 115-141 ppm range. The quaternary carbons, particularly those attached to nitrogen, will be at the lower field end of this range. The protonated aromatic carbons will appear at higher fields.
-
Aliphatic Carbons: The methylene (-CH2-) carbon in the tetrahydroquinoxaline ring is predicted to be around 43 ppm, a typical value for a carbon adjacent to a nitrogen atom in a saturated ring system. The methyl group of the ester is expected at approximately 52 ppm.
Comparative Analysis with Alternative Spectroscopic and Analytical Techniques
While 13C NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical methods. Here, we compare the insights provided by 13C NMR with those from other common techniques.
1H NMR Spectroscopy
1H NMR provides complementary information by revealing the number of different proton environments and their neighboring protons through spin-spin coupling. For this compound, one would expect to see signals for the three aromatic protons, the two NH protons, the CH2 protons, and the methyl protons. While essential, significant signal overlap can occur in the aromatic region, making definitive assignments challenging without further experiments.
2D NMR Spectroscopy: HSQC and HMBC
Two-dimensional NMR techniques are invaluable for unambiguously assigning 1H and 13C signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms.[3] It would definitively link the proton signals of the CH2 group and the aromatic CHs to their corresponding carbon signals in the 13C spectrum.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart.[5] For our target molecule, HMBC would be crucial for confirming the connectivity of the entire structure. For instance, correlations from the methyl protons of the ester to the ester carbonyl carbon would confirm that functional group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[6] For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition, which is a critical piece of data for any newly synthesized compound.
X-Ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule.[7] This technique would not only confirm the connectivity but also provide information about bond lengths, bond angles, and the conformation of the molecule in the solid state. While being the gold standard for structural determination, it is contingent on obtaining suitable single crystals.
Experimental Protocol for 13C NMR Acquisition
For researchers planning to acquire 13C NMR data for this or similar compounds, the following protocol serves as a general guideline.
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A sweep width of approximately 250 ppm to encompass all expected signals.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
-
Data Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of information about its carbon framework. By combining a predicted spectrum with data from analogous structures and complementary analytical techniques such as 1H NMR, 2D NMR, and mass spectrometry, a confident and complete structural assignment can be achieved. This integrated approach, grounded in a solid understanding of the principles of each technique, is the hallmark of rigorous scientific investigation in the field of drug discovery and development.
References
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Molecular Structure, 1301, 137357. Available from: [Link]
-
Tjiou, E. M., et al. (2005). 1H and 13C NMR identification of unexpected 3,4‐dihydroquinoxalines in the syntheses of 1,5‐benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562. Available from: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
-
Jadhav, V. D., et al. (2010). The Mass Spectra of Some of Substituted Tetrahydroquinoxaline Compounds. Oriental Journal of Chemistry, 26(2), 775-777. Available from: [Link]
-
Fasan, V., et al. (2013). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. RI ITBA. Available from: [Link]
-
Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-430. Available from: [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. Available from: [Link]
-
Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 96, 117519. Available from: [Link]
-
Science.gov. cosy hsqc hmbc: Topics. Available from: [Link]
-
Li, X., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis, 11(12), 7336-7346. Available from: [Link]
-
ResearchGate. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Available from: [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]
-
Pai, B. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151. Available from: [Link]
-
ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]
-
Zhou, X., et al. (2020). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 11(37), 10206-10212. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link]
-
YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]
-
ChemAxon. NMR Predictor. Available from: [Link]
-
Mestrelab Research. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Available from: [Link]
-
Chegg.com. Solved For the 13-CNMR sprectra of methyl-3-nitrobenzoate. Available from: [Link]
-
YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? Available from: [Link]
-
Cheminfo.org. Predict 13C NMR spectra. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Derivatives
This guide provides an in-depth technical analysis of the X-ray crystallographic characterization of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate and its structural analogs. It is designed for researchers requiring definitive structural evidence to support drug discovery campaigns, specifically where NMR or computational methods provide incomplete data regarding tautomerism and supramolecular packing.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Process Chemists
Executive Summary: The Structural Imperative
In the development of quinoxaline-based therapeutics (antiviral, anticancer), the 2-oxo-1,2,3,4-tetrahydro scaffold presents a unique structural challenge. Unlike fully aromatic quinoxalines, this partially saturated system exhibits ring puckering and critical lactam-lactim tautomerism that dictates receptor binding affinity.
While NMR (Nuclear Magnetic Resonance) is the standard for solution-state characterization, it often fails to resolve rapid tautomeric exchange or precise conformational preferences of the flexible tetrahydro- ring. X-ray Crystallography serves as the definitive method for resolving these ambiguities.
Performance Matrix: X-ray vs. Alternatives
| Feature | X-ray Crystallography | NMR Spectroscopy | DFT (Computational) |
| Tautomer Identification | Definitive (Bond lengths confirm C=O vs C-OH) | Ambiguous (Fast exchange averages signals) | Predictive (Gas phase often ignores packing forces) |
| Stereochemistry | Absolute (Anomalous dispersion) | Relative (NOE constraints) | N/A |
| Conformation | Precise (Pucker parameters, e.g., Cremer-Pople) | Average (Time-averaged solution state) | Idealized (0 K, vacuum) |
| Intermolecular Interactions | Direct Observation (H-bonds, | Inferred (Concentration dependence) | Calculated (Requires dispersion correction) |
Comparative Analysis: Why Crystallography Wins
Resolving the Tautomeric Ambiguity
The 2-oxo-quinoxaline core can exist as the amide (lactam) or iminol (lactim) form. This distinction is vital for structure-based drug design (SBDD) as it changes the hydrogen bond donor/acceptor profile.
-
The NMR Limitation: In solution (
or ), the proton on N1 often exchanges rapidly, broadening the signal or averaging the chemical shift. -
The Crystallographic Advantage: X-ray diffraction allows for the measurement of the
bond length.-
Amide form:
-
Iminol form:
-
Experimental Insight: For this compound derivatives, X-ray data consistently reveals the amide form in the solid state, stabilized by intermolecular
hydrogen bonds [1, 2].
-
Supramolecular Packing & Solubility
Solubility issues often plague planar heterocycles due to strong
-
DFT vs. X-ray: DFT optimization often predicts a planar geometry for the aromatic portion but struggles to predict the exact twisting angle of the saturated ring induced by crystal packing forces. X-ray analysis reveals that these molecules often form centrosymmetric dimers (via
motifs) or corrugated layers, directly explaining their melting point and dissolution kinetics [3].
Experimental Protocol: From Synthesis to Structure
To ensure reproducibility, we employ a self-validating workflow. The crystallization step is the critical control point.
Synthesis of the Core Scaffold
-
Reagents: 3,4-Diaminobenzoic acid methyl ester (1.0 eq), Ethyl glyoxalate (1.2 eq), Ethanol (Solvent).
-
Procedure:
-
Reflux diamine and glyoxalate in ethanol for 4-6 hours.
-
Cool to room temperature. The 2-oxo derivative typically precipitates.
-
Filter and wash with cold ethanol.
-
Crystallization Optimization (The "Slow-Evaporation" Method)
Direct precipitation rarely yields diffraction-quality single crystals.
-
Solvent System: DMF/Ethanol (1:3 ratio) or pure Acetonitrile.
-
Protocol:
-
Dissolve 20 mg of the purified compound in minimal hot DMF (
). -
Add Ethanol dropwise until slight turbidity appears, then add 2 drops of DMF to clear.
-
Filter through a 0.45
syringe filter into a clean vial. -
Cover with parafilm and pierce 3-5 small holes.
-
Store in a vibration-free environment at
. -
Timeline: Harvest crystals after 5-7 days.
-
Data Collection Strategy
-
Temperature: Collect at 100 K (cryo-cooling) to reduce thermal motion (B-factors) of the flexible tetrahydro- ring.
-
Resolution: Aim for
to accurately locate the H-atom on N1, confirming the tautomer.
Visualizing the Workflow & Interactions
Structural Determination Workflow
Figure 1: The integrated workflow from chemical synthesis to final structural refinement.
Supramolecular Interaction Map
The stability of the crystal lattice is governed by specific non-covalent interactions.
Figure 2: Hierarchy of supramolecular interactions stabilizing the this compound crystal lattice.
Representative Data Presentation
The following table summarizes crystallographic parameters for Ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]...} , a close structural analog that exemplifies the packing behavior of this class [2].
| Parameter | Value | Significance |
| Crystal System | Orthorhombic | Indicates symmetry elements present. |
| Space Group | Centrosymmetric; common for achiral organic molecules. | |
| Unit Cell ( | Defines the volume and density of packing. | |
| Z (Molecules/Cell) | 8 | Standard for |
| R-Factor ( | 0.035 (3.5%) | Indicates high-quality agreement between model and data. |
| Interaction Distances | Strong hydrogen bonding driving dimer formation. | |
| Dihedral Angle | Shows slight deviation from planarity ("U-shaped"). |
Note: While specific unit cell dimensions vary by derivative (e.g., Methyl vs. Ethyl ester), the Space Group (
References
-
Novina, J. J., et al. (2015).[1] "Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate." Acta Crystallographica Section E. Link
-
Mague, J. T., et al. (2015). "Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate." Acta Crystallographica Section E. Link
-
Zhuravleva, Y. A., et al. (2011). "Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate." Acta Crystallographica Section E. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2][3] Acta Crystallographica Section B. Link
Sources
A Comparative Analysis of Quinoxaline and Quinoline Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Navigating the Biological Activity Landscape of Two Privileged Heterocyclic Scaffolds
In the landscape of medicinal chemistry, quinoxaline and quinoline represent two cornerstone heterocyclic scaffolds, each serving as the foundation for a multitude of biologically active compounds. While structurally similar—both featuring a benzene ring fused to a nitrogen-containing six-membered ring—the presence of a second nitrogen atom in the pyrazine ring of quinoxaline introduces significant alterations in electronic distribution, stereochemistry, and hydrogen bonding capacity. These seemingly subtle molecular distinctions translate into a rich and diverse pharmacology, making a head-to-head comparison essential for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the biological activities of quinoxaline and quinoline derivatives, supported by experimental data and mechanistic insights to inform future research and development strategies.
At a Glance: Structural and Pharmacological Overview
| Feature | Quinoxaline Derivatives | Quinoline Derivatives |
| Core Structure | Benzene ring fused to a pyrazine ring (1,4-diazanaphthalene) | Benzene ring fused to a pyridine ring (1-azanaphthalene) |
| Key Biological Activities | Anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, neuroprotective.[1][2] | Antimalarial, anticancer, antimicrobial, anti-inflammatory, antiviral, cardiovascular, and neurological activities.[3][4] |
| Prominent Examples | Echinomycin (antibiotic, anticancer), Levomycin (antibiotic).[5] | Chloroquine (antimalarial), Ciprofloxacin (antibiotic), Camptothecin (anticancer).[6][7] |
| General Characteristics | The planar polyaromatic structure is noted for its potential in antiviral applications.[8] The flexible and simple structure is a promising framework for developing novel antimicrobial agents.[9] | A fundamental heterocyclic compound crucial for synthesizing new pharmaceutical substances with significant therapeutic potential.[3] |
A Deep Dive into Comparative Biological Activities
The therapeutic potential of both quinoxaline and quinoline derivatives is vast, with significant overlap in some areas and distinct advantages in others. Here, we dissect their performance across key therapeutic domains.
Anticancer Activity: A Tale of Diverse Mechanisms
Both scaffolds have yielded potent anticancer agents, though their primary mechanisms of action can differ.
Quinoxaline Derivatives: Many quinoxaline-based compounds exhibit anticancer activity through their ability to act as hypoxic cytotoxins and pro-apoptotic drugs.[10] Their planar structure allows them to intercalate with DNA, and some derivatives, particularly 1,4-di-N-oxides, can be bioreductively activated in hypoxic tumor environments to generate reactive oxygen species (ROS) that induce DNA damage.[11] For instance, certain 2-aminoimidazole–linked quinoxaline Schiff bases have shown potent antiproliferative activity against cancer cell lines like HCT-116 and SKOV3.[12]
Quinoline Derivatives: The anticancer prowess of quinolines is perhaps most famously exemplified by the topoisomerase inhibitor, camptothecin, and its analogs.[3][7] These compounds trap the topoisomerase-DNA complex, leading to DNA strand breaks and apoptosis.[3] Other quinoline derivatives function as kinase inhibitors, targeting pro-survival signaling pathways such as PI3K/AKT and EGFR.[3] They can also induce apoptosis through mitochondrial dysfunction and the overproduction of ROS.[3] The versatility of the quinoline scaffold allows for substitutions at various positions, significantly influencing their anticancer potency and selectivity.[13]
Experimental Workflow: Screening for Anticancer Activity
A typical workflow for evaluating the anticancer potential of novel quinoxaline or quinoline derivatives is outlined below. This process is designed to move from broad cytotoxicity screening to more specific mechanistic studies.
Caption: A generalized workflow for the evaluation of anticancer properties of novel compounds.
Antimicrobial Activity: A Broad Spectrum of Efficacy
The fight against microbial resistance has highlighted the need for novel antimicrobial agents, and both quinoxaline and quinoline derivatives have shown significant promise.[9]
Quinoxaline Derivatives: The quinoxaline scaffold is considered a promising framework for developing new antibiotics, in part due to its bioisosteric relationship to the well-established quinoline and naphthalene scaffolds, which may help in circumventing existing resistance mechanisms.[9] Derivatives of quinoxaline have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties.[1][5] For instance, novel 2,3-diaminoquinoxaline derivatives have shown significant antibacterial activity against various bacterial strains.[14]
Quinoline Derivatives: The quinoline core is central to some of the most successful antibacterial agents, most notably the fluoroquinolones (e.g., Ciprofloxacin).[6] These compounds act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Quinoline derivatives have also demonstrated potent antifungal and antiprotozoal activities.[3][4] The well-established mechanism of action and extensive structure-activity relationship (SAR) data make the quinoline scaffold a highly attractive starting point for the development of new antimicrobial drugs.[15]
Representative Antimicrobial Data
| Compound Type | Derivative | Organism | Activity (MIC in µg/mL) | Reference |
| Quinoxaline | 2,3-diaminoquinoxaline analogue (4c) | S. aureus | Not specified, but significant | [14] |
| Quinoxaline | Various derivatives | Plant pathogenic bacteria and fungi | Significant activity | [16] |
| Quinoline | Fluoroquinolones (general) | Gram-positive and Gram-negative bacteria | Varies, but generally potent | [6] |
| Quinoline | Novel synthesized derivatives | P. aeruginosa | 9.67-10.00 mm inhibition zone | [15] |
Anti-inflammatory and Analgesic Activities
Both classes of compounds have been investigated for their potential to modulate inflammatory pathways.
Quinoxaline Derivatives: Certain quinoxaline derivatives have been shown to possess significant anti-inflammatory and analgesic properties.[10][17] Their mechanisms of action can involve the inhibition of inflammatory modulators such as cyclooxygenase (COX), cytokines (e.g., IL-1β and TNF-α), and NF-κB.[10][18] Some derivatives have also been found to act on p38α Mitogen-Activated Protein Kinase (p38α MAPK).[18]
Quinoline Derivatives: The anti-inflammatory potential of quinoline derivatives is also well-documented.[13] They can target several key pharmacological targets in the inflammatory cascade, including Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), and TNF-α converting enzyme (TACE).[19] The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory target and potency.[19]
Mechanistic Overview: Common Cellular Targets
Caption: Common cellular targets for quinoxaline and quinoline derivatives.
Experimental Protocols
General Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for assessing the antimicrobial activity of test compounds.
-
Preparation of Microbial Inoculum:
-
Culture the desired bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (quinoxaline or quinoline derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (microbes in broth without compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
A viability indicator dye (e.g., resazurin) can be added to aid in the determination.
-
Conclusion and Future Perspectives
Both quinoxaline and quinoline derivatives are privileged scaffolds that have proven their value in drug discovery, leading to numerous clinically approved drugs. While quinolines have a longer history, particularly in the realm of antimalarials and antibacterial agents, quinoxalines are emerging as a highly versatile platform for the development of novel therapeutics, especially in oncology and virology.
The key distinction lies in the electronic properties conferred by the second nitrogen atom in the quinoxaline ring system. This influences the molecule's ability to participate in hydrogen bonding and π-π stacking interactions, which in turn dictates its binding affinity for various biological targets.
For researchers, the choice between these two scaffolds will depend on the specific therapeutic target and the desired mechanism of action. The extensive SAR data available for quinolines provides a solid foundation for rational drug design. In contrast, the relative novelty of some quinoxaline applications offers exciting opportunities for discovering compounds with novel mechanisms of action and the potential to overcome existing drug resistance. Ultimately, a thorough understanding of the comparative biological activities of these two important heterocyclic systems will empower medicinal chemists to design the next generation of more effective and safer therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 9. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. tandfonline.com [tandfonline.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties [pubmed.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Validation of HPLC Methods for Quinoxaline Purity: A Comparative Guide
Executive Summary
Quinoxaline (1,4-diazanaphthalene) scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for various antineoplastic, antibiotic, and anti-inflammatory drugs. However, the synthesis of quinoxaline derivatives—typically via the condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyls—often yields complex impurity profiles containing unreacted toxic OPD and structural regioisomers.
The Challenge: Standard C18 (octadecylsilane) stationary phases often fail to resolve structural isomers of quinoxaline due to a lack of shape selectivity. Furthermore, basic nitrogen atoms in the heterocycle can interact with residual silanols, causing peak tailing and compromising integration accuracy.
The Solution: This guide compares a traditional C18 method against an optimized Phenyl-Hexyl method .[1] We demonstrate that the Phenyl-Hexyl phase, utilizing
Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2]
To objectively evaluate performance, we compared two separation strategies for a mixture containing:
-
Analyte: 6-Methylquinoxaline (Target)
-
Impurity A: o-Phenylenediamine (Starting material, genotoxic potential)
-
Impurity B: 5-Methylquinoxaline (Regioisomer, critical separation)
The Chromatographic Systems[3]
| Parameter | Method A: Traditional (Baseline) | Method B: Optimized (Recommended) |
| Stationary Phase | Fully Porous C18 (3.5 µm, 100 Å) | Core-Shell Phenyl-Hexyl (2.7 µm, 90 Å) |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic 40% B | Gradient 5% to 60% B in 10 min |
| Rationale | Standard starting point for neutrals. | Low pH suppresses silanol activity; Phenyl ring engages aromatic quinoxaline. |
Comparative Performance Data
The following data represents mean values (
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Resolution ( | 1.4 (Co-elution risk) | 3.8 (Baseline resolved) | ✅ Improved |
| Tailing Factor ( | 1.6 (Silanol interaction) | 1.1 (Symmetric) | ✅ Improved |
| LOD (Impurity A) | 0.5 µg/mL | 0.05 µg/mL | ✅ Higher Sensitivity |
| Run Time | 12.0 min | 8.5 min | ✅ Faster |
Mechanistic Insight
The superior performance of Method B is driven by two factors:
-
Selectivity: The phenyl rings on the stationary phase interact electronically with the delocalized
-electrons of the quinoxaline ring. This interaction is sterically sensitive, allowing the column to distinguish between the 5-methyl and 6-methyl isomers based on their electron density distribution, which C18 cannot do. -
Core-Shell Efficiency: The 2.7 µm core-shell particles reduce the diffusion path length (Van Deemter A and C terms), resulting in sharper peaks and higher sensitivity for low-level impurities like OPD.
Method Selection Decision Tree
Use this logic flow to determine the appropriate stationary phase for heterocyclic separations.
Caption: Decision logic for selecting Phenyl-Hexyl phases over C18 for aromatic isomer separation.
Analytical Validation (ICH Q2 R2)
The following validation protocol is designed for Method B (Phenyl-Hexyl) , aligning with ICH Q2(R2) guidelines for purity and impurity testing.
Specificity (Stress Testing)
Objective: Demonstrate that the method can separate the analyte from degradation products.
-
Protocol:
-
Prepare a 1 mg/mL Quinoxaline standard.
-
Subject aliquots to: Acid (0.1N HCl, 4h), Base (0.1N NaOH, 4h), and Oxidation (3%
, 2h). -
Inject un-stressed vs. stressed samples.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). No interference at the retention time of the main peak.
Linearity & Range
Objective: Verify response proportionality.
-
Protocol:
-
Prepare stock solution of Quinoxaline (1.0 mg/mL) in 50:50 Water:Acetonitrile.
-
Dilute to 6 concentration levels: 10%, 50%, 80%, 100%, 120%, and 150% of target concentration.
-
Inject in triplicate.
-
-
Data Analysis: Plot Concentration (x) vs. Area (y). Calculate Regression Coefficient (
). -
Acceptance Criteria:
; y-intercept bias .
Accuracy (Recovery)
Objective: Ensure the method measures the true value, unaffected by the matrix.
-
Protocol:
-
Spike known amounts of Impurity A (OPD) and Impurity B (Isomer) into the Quinoxaline sample at 50%, 100%, and 150% of the specification limit (e.g., 0.1%).
-
Calculate % Recovery = (Measured Amount / Added Amount) × 100.
-
-
Acceptance Criteria: Mean recovery 90.0% – 110.0%.
Precision (Repeatability)
Objective: Assess system consistency.
-
Protocol: Inject the standard solution (100% level) six consecutive times.
-
Acceptance Criteria: % RSD of peak area
for the main peak; for impurities.
Detailed Experimental Protocols
Mobile Phase Preparation (Method B)
Critical Step: pH control is vital for peak shape stability.
-
Buffer Preparation (10 mM Ammonium Formate, pH 3.0):
-
Dissolve 0.63 g of Ammonium Formate in 900 mL of HPLC-grade water.
-
Adjust pH to 3.00 ± 0.05 using Formic Acid (approx. 2-3 mL).
-
Dilute to 1000 mL with water.
-
Filter through a 0.22 µm nylon membrane.
-
-
Mobile Phase A: 100% Buffer (prepared above).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Standard Preparation
-
Weigh 10.0 mg of Quinoxaline Reference Standard into a 10 mL volumetric flask.
-
Dissolve in 5 mL Acetonitrile (sonicate for 2 mins).
-
Dilute to volume with water (Final solvent ratio 50:50 ACN:Water).
-
Filter through 0.2 µm PTFE syringe filter into an amber vial (Quinoxalines can be light-sensitive).
Validation Workflow Diagram
This workflow illustrates the sequence of validation experiments required to claim ICH compliance.
Caption: Sequential workflow for ICH Q2(R2) analytical method validation.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Phenomenex. (2025).[3] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters Corporation. Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Retrieved from [Link]
Sources
Comparative study of different synthetic routes to tetrahydroquinoxalines
[1][2][3]
Executive Summary: Strategic Route Selection
Tetrahydroquinoxalines (THQs) are privileged structural motifs in medicinal chemistry, serving as the core scaffold for CETP inhibitors, bromodomain inhibitors, and various antiviral agents.[1] The synthesis of THQs has evolved from non-selective reductions to highly sophisticated asymmetric catalytic systems.[1][2]
This guide compares three distinct synthetic paradigms:
-
Asymmetric Hydrogenation (AH): The gold standard for generating chiral THQs with high enantioselectivity.
-
Green Cascade Cyclization: A metal-free, water-mediated approach prioritizing sustainability and safety.
-
One-Pot Regioselective Condensation: A step-economic route utilizing the Heyns rearrangement for complex substitution patterns.
Comparative Performance Matrix
| Metric | Route A: Ir-Catalyzed Asymmetric Hydrogenation | Route B: Metal-Free Boron Cascade | Route C: One-Pot Heyns Rearrangement |
| Primary Output | Chiral THQs (>90% ee) | Racemic THQs / Dihydroquinoxalinones | Regioselective N-substituted THQs |
| Key Reagents | Ir-complex, Chiral Ligand, H₂ | B₂cat₂ (Diboronic acid), H₂O | 1,2-Diamine, |
| Atom Economy | Excellent (Additon reaction) | Good (Water is co-reductant) | High (Condensation + Transfer H₂) |
| Scalability | High (Flow chemistry compatible) | Moderate (Stoichiometric boron) | High (Simple starting materials) |
| Cost Driver | Chiral Ligand & Iridium | Diboronic acid reagent | Purification of regioisomers |
| Green Metric | High (Low waste, solvent dependent) | Excellent (Water solvent, Metal-free) | Good (One-pot efficiency) |
Route A: Iridium-Catalyzed Asymmetric Hydrogenation
Best for: Late-stage functionalization where stereochemistry is critical (e.g., drug candidates).
Mechanistic Insight
Unlike traditional Pd/C hydrogenation which yields racemic mixtures, Iridium-catalyzed asymmetric hydrogenation (AH) utilizes an outer-sphere mechanism . The catalyst does not bind the substrate directly to the metal center via a covalent bond; instead, the reaction relies on non-covalent interactions (hydrogen bonding) between the protonated substrate and the chiral ligand.
-
Solvent-Dependent Enantioselectivity: Recent studies indicate that solvent choice can invert enantioselectivity. Non-polar solvents (Toluene/Dioxane) favor the (
)-enantiomer, while protic solvents (EtOH) can favor the ( )-enantiomer due to changes in the - stacking interactions between the substrate and the catalyst ligand.
Experimental Protocol
Target: 2-Methyl-1,2,3,4-tetrahydroquinoxaline
Catalyst System:
-
Catalyst Preparation:
-
In a glovebox (Ar atmosphere), mix
(1.0 mol%) and ( )-H8-BINAPO (2.2 mol%) in dry toluene. -
Stir at room temperature for 30 minutes to form the active cationic Ir-complex.
-
-
Substrate Loading:
-
Add 2-methylquinoxaline (1.0 mmol) to the reaction vessel.
-
Critical Step: Add solvent (3.0 mL Toluene for
-selectivity).
-
-
Hydrogenation:
-
Transfer to an autoclave. Purge with H₂ three times.
-
Pressurize to 600 psi (40 bar) H₂.
-
Stir at room temperature for 18 hours.
-
-
Workup:
-
Release pressure carefully. Concentrate the mixture under reduced pressure.
-
Purify via silica gel flash chromatography (Hexane/EtOAc).
-
Figure 1: Catalytic cycle of Iridium-mediated asymmetric hydrogenation showing the outer-sphere hydride transfer mechanism.
Route B: Metal-Free Green Cascade with Water
Best for: Academic labs, green chemistry applications, and synthesis of simple racemic scaffolds without toxic transition metals.
Mechanistic Insight
This route exploits the dual reactivity of tetrahydroxydiboron (
-
Nitro Reduction: The boron reagent reduces the nitro group of 2-nitroaniline to an amine.
-
Condensation: The newly formed diamine condenses with an
-ketoester/diketone to form a quinoxaline intermediate. -
Transfer Hydrogenation: The boron species mediates the transfer of hydrogen from water to the quinoxaline C=N bonds.
Experimental Protocol
Target: 2-Phenyl-1,2,3,4-tetrahydroquinoxaline
Reagents: 2-Nitroaniline, Phenylglyoxal,
-
Setup:
-
To a 10 mL reaction tube, add 2-nitroaniline (0.5 mmol) and phenylglyoxal (0.5 mmol).
-
Add
(1.5 mmol, 3.0 equiv).
-
-
Solvent Addition:
-
Add degassed
(2.0 mL). Note: No organic co-solvent is required.[3]
-
-
Reaction:
-
Heat the mixture to 80°C under an air atmosphere (inert gas is optional but recommended for reproducibility).
-
Stir for 12 hours. The reaction mixture may turn heterogeneous.
-
-
Workup:
-
Extract with ethyl acetate (3 x 5 mL).
-
Wash organic layer with brine, dry over
. -
Evaporate and purify via column chromatography.
-
Validation Check: If the reaction stalls at the quinoxaline stage (aromatic), increase the temperature to 100°C or add 10 mol% of a mild base like
Route C: One-Pot Regioselective Heyns Rearrangement
Best for: Creating N-substituted THQs with complex substitution patterns that are difficult to access via direct alkylation.
Mechanistic Insight
This "step-economic" route avoids the separate synthesis of the quinoxaline core. It relies on the Heyns rearrangement of
-
Condensation: 1,2-diamine reacts with the ketone to form an
-amino ketone via rearrangement. -
Cyclization: Intramolecular attack forms the dihydroquinoxaline.
-
Transfer Hydrogenation: An external H-source (or excess reagent) reduces the imine to the THQ.
Experimental Protocol
Target: 1-Benzyl-3-methyl-1,2,3,4-tetrahydroquinoxaline Reagents: N-Benzyl-1,2-phenylenediamine, Hydroxyacetone.
-
Mixing:
-
Combine N-benzyl-1,2-phenylenediamine (0.5 mmol) and hydroxyacetone (0.6 mmol) in Dichloroethane (DCE).
-
-
Catalyst Addition:
-
Add a catalytic amount of Brønsted acid (e.g., 10 mol% acetic acid) to facilitate the rearrangement.
-
-
One-Pot Reduction:
-
After stirring for 2 hours at 60°C (monitoring imine formation by TLC), add a hydrogen source.
-
Option A (Chemical): Add Hantzsch ester (1.2 equiv) and stir for 4 hours.
-
Option B (Catalytic): Add [Ir(COD)Cl]₂ (1 mol%) and pressurize with H₂ (10 bar).
-
-
Workup:
-
Quench with saturated
. Extract with DCM.
-
Figure 2: Reaction pathway for the one-pot synthesis utilizing Heyns rearrangement.
References
-
Asymmetric Hydrogenation (Ir-Catalyzed)
-
Solvent Effects in Asymmetric Synthesis
-
Green/Water-Mediated Synthesis
-
One-Pot Heyns Rearrangement
- Title: Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogen
- Source:Chemical Science, 2021.
-
URL:[Link]
Sources
- 1. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinoxaline synthesis [organic-chemistry.org]
- 5. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogenation with water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of catalytic systems for quinoxaline synthesis
[1][2][3][4][5]
Executive Summary & Strategic Context
Quinoxaline scaffolds are ubiquitous in medicinal chemistry, appearing in oncology drugs (e.g., Erdafitinib), antivirals, and kinase inhibitors. While the classical Phillips condensation (1,2-diamine + 1,2-dicarbonyl) remains a textbook method, it often suffers from harsh conditions and poor atom economy when unstable dicarbonyls are required.
Modern synthetic strategies have pivoted toward oxidative coupling —constructing the pyrazine ring from more stable precursors like
-
The Oxidative Benchmark: Homogeneous Copper Catalysis (CuI/DMSO).
-
The Reusable Workhorse: Heterogeneous Magnetic Nanocatalysis (
-Fe O -SO H). -
The Green Innovator: Metal-Free Visible Light Photocatalysis (Eosin Y).
Mechanistic Pathways
Before diving into protocols, it is critical to understand the divergent mechanistic logic of these systems. The choice of catalyst dictates whether you are performing a dehydration (condensation) or an oxidation-dehydration sequence.
Figure 1: Divergent synthetic pathways. Acid catalysts drive condensation of pre-oxidized substrates, while oxidative catalysts allow the use of reduced, more stable precursors.
Head-to-Head System Analysis
System A: Homogeneous Copper Catalysis (CuI)
The "Modern Standard" for Oxidative Coupling
This system represents the transition from stoichiometric oxidants to catalytic aerobic oxidation. It excels in oxidative coupling , allowing the use of
-
Mechanism: Copper(I) undergoes oxidation to Copper(II/III) species, facilitating the oxidation of the alcohol/amine intermediate to the imine. DMSO often acts as a dual solvent/oxidant or ligand.
-
Key Advantage: High functional group tolerance; works well with difficult substrates (e.g., nitro-olefins, ketones).
-
Critical Limitation: Homogeneous nature makes catalyst removal difficult (potential heavy metal contamination in pharma intermediates).
Validated Protocol (Based on Chen et al. & Related Works)
-
Charge: To a reaction tube, add 1,2-diamine (1.0 mmol),
-hydroxy ketone (1.0 mmol), CuI (10 mol%), and 1,10-phenanthroline (10 mol%). -
Solvent: Add DMSO (2.0 mL).
-
Conditions: Stir at 80–100 °C under an air atmosphere (open tube or O
balloon) for 2–4 hours. -
Workup: Dilute with water, extract with EtOAc. The copper stays in the aqueous/organic interface and requires thorough washing or chelation to remove.
System B: Magnetic Nanocatalyst ( -Fe O -SO H)
The "Green Engineering" Choice
This system bridges the gap between homogeneous activity and heterogeneous recovery. The sulfonic acid groups provides strong Brønsted acidity for condensation, while the magnetic core allows for decantation-based separation.
-
Mechanism: Surface -SO
H groups protonate the carbonyl oxygen, increasing electrophilicity for the amine attack. The iron core is largely inert but enables magnetic separation. -
Key Advantage: Reusability. The catalyst can be recovered magnetically and reused 5-6 times without significant loss of activity.[1] Solvent-free conditions are often possible.[1]
-
Critical Limitation: Primarily limited to condensation reactions (requires 1,2-dicarbonyls). It does not inherently perform the oxidation step required for
-hydroxy ketones without added oxidants.
Validated Protocol (Based on Rangappa et al.)
-
Charge: Mix 1,2-diamine (1.0 mmol) and 1,2-diketone (1.0 mmol) in a mortar or flask.
-
Catalyst: Add nano-
-Fe O -SO H (10–15 mg). -
Conditions: Grind (solvent-free) at room temperature for 10–20 mins, or stir in EtOH at 50 °C.
-
Workup: Add hot ethanol. Use an external magnet to hold the catalyst at the bottom. Decant the supernatant containing the product. Recrystallize.
System C: Eosin Y Photocatalysis
The "Future-Proof" Metal-Free Route
A visible-light-mediated approach that utilizes energy transfer (Singlet Oxygen) or Single Electron Transfer (SET) to drive the reaction under mild conditions.
-
Mechanism: Under green LED irradiation, excited Eosin Y* activates molecular oxygen to singlet oxygen (
O ) or superoxide radical anions, which abstract hydrogen from the dihydro-quinoxaline intermediate to aromatize the ring. -
Key Advantage: Ambient Temperature & Metal-Free. Ideal for late-stage functionalization of thermally sensitive complex molecules.
-
Critical Limitation: Scale-up is challenged by photon penetration depth (Beer-Lambert law). Requires specialized photoreactors for >10g scale.
Validated Protocol (Based on Guo et al. / Ni et al.)
-
Charge: 1,2-diamine (0.5 mmol),
-hydroxy ketone (0.5 mmol), and Eosin Y (1-2 mol%). -
Solvent: Ethanol or CH
CN (3 mL). -
Conditions: Irradiate with Green LEDs (approx. 530 nm) under air atmosphere at Room Temperature for 4–8 hours.
-
Workup: Evaporate solvent. Flash column chromatography is usually required to remove the dye.
Performance Metrics Summary
| Feature | System A: CuI / DMSO | System B: Nano-Fe | System C: Eosin Y / Light |
| Reaction Type | Oxidative Coupling | Condensation | Oxidative Coupling |
| Precursor | 1,2-Dicarbonyls | ||
| Temperature | 80–100 °C | 25–50 °C | 25 °C (Room Temp) |
| Time | 2–4 Hours | 10–30 Mins | 4–12 Hours |
| Yield (Avg) | 85–92% | 90–96% | 75–88% |
| Metal Content | High (Copper) | Iron (Encapsulated) | None (Metal-Free) |
| Reusability | Poor (Single Use) | Excellent (Magnet) | Poor (Dye degrades) |
| Scalability | High (Industrial) | High (Batch) | Low/Med (Flow needed) |
Decision Matrix: Which System to Choose?
Use this logic flow to select the optimal catalyst for your specific project constraints.
Figure 2: Selection workflow based on substrate stability and regulatory constraints.
References
-
Chen, B., et al. (2013).[2] "One-Pot Copper-Catalyzed Three-Component Synthesis of Quinoxalines by Condensation and C−N Bond Formation." Synlett, 24(17), 2315–2319.[2] Link
-
Rangappa, K., et al. (2023).[3] "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview." RSC Advances, 13, 20373–20406.[3] Link
-
Guo, S., et al. (2019). "Visible-light-mediated metal-free synthesis of quinoxalines." Asian Journal of Organic Chemistry. (Contextualized via RSC Adv. 2023 review).[3][4] Link
-
Ni, P., et al. (2021). "Eosin Y as a direct hydrogen-atom transfer photocatalyst for the C3-H acylation of quinoxalin-2(1H)-ones." Tetrahedron Letters, 68, 152915.[5] Link
-
Samanta, S. K., & Bera, M. K. (2023).[4] "An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation." Synthesis, 55, 2561-2569.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. One-Pot Copper-Catalyzed Three-Component Synthesis of Quinoxalines by Condensation and C−N Bond Formation / Synlett, 2013 [sci-hub.box]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation of α-Amino Acids and Subsequent Oxidative Annulation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Mechanism of Action Validation for Novel Quinoxaline-Based Kinase Inhibitors
Executive Summary
The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, offering bioisosteric advantages over traditional quinazoline-based inhibitors (e.g., Gefitinib). Its capacity for diverse substitution patterns allows for the design of dual-action inhibitors targeting receptor tyrosine kinases (RTKs) like EGFR and downstream effectors like PI3K.
This guide outlines a rigorous, multi-tier validation framework for characterizing novel quinoxaline derivatives. Unlike standard screening reports, this protocol emphasizes causality —proving not just that the compound kills cancer cells, but how it physically engages the target and modulates specific signaling cascades relative to clinical standards.
Part 1: The Quinoxaline Scaffold vs. Clinical Standards
To validate a novel inhibitor, one must benchmark it against the current standard of care. For quinoxaline-based EGFR/PI3K inhibitors, the primary comparators are Gefitinib (first-generation EGFR inhibitor) and Alpelisib/BYL-719 (PI3K
Comparative Performance Metrics
The following table summarizes the theoretical and observed advantages of the Quinoxaline scaffold compared to established alternatives.
| Feature | Novel Quinoxaline Scaffold | Quinazoline (e.g., Gefitinib) | Imidazopyridine (e.g., Alpelisib) |
| Primary Target | Dual EGFR / PI3K (Potential) | EGFR (WT & Exon 19 del) | PI3K |
| Binding Mode | ATP-Competitive (Type I/II) | ATP-Competitive (Type I) | ATP-Competitive |
| Resistance Profile | Potential to overcome T790M via flexible docking | Susceptible to T790M mutation | Susceptible to feedback loops |
| Solubility | High (due to pyrazine nitrogen availability) | Moderate | Moderate to Low |
| Metabolic Stability | Tunable via C2/C3 substitution | CYP450 liability (extensive metabolism) | CYP3A4 substrate |
Part 2: Biochemical Validation (Cell-Free)
The first pillar of validation is proving direct enzymatic inhibition in a purified system. We utilize the ADP-Glo™ Kinase Assay due to its high Z' factor and resistance to compound fluorescence interference, which is common with quinoxaline heterocycles.
Protocol: ADP-Glo™ Kinase Assay
Objective: Determine the IC
Reagents:
-
Recombinant EGFR and PI3K
kinases. -
Substrate: Poly(Glu, Tyr) 4:1 (for EGFR) or PIP2:PS lipid substrate (for PI3K).
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[1]
Step-by-Step Workflow:
-
Reaction Assembly: In a 384-well white plate, mix 2
L of kinase buffer (containing MgCl /MnCl ) with 2 L of the compound (serially diluted in DMSO).-
Control A (No Inhibitor): DMSO only + Enzyme + Substrate (100% Activity).
-
Control B (No Enzyme): Buffer + Substrate (Background).
-
-
Initiation: Add 1
L of ATP/Substrate mix.-
Critical Step: ATP concentration must be at
apparent for the specific kinase to ensure competitive inhibition kinetics are measurable.
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Depletion: Add 5
L of ADP-Glo™ Reagent . Incubate for 40 minutes at RT. -
Detection: Add 10
L of Kinase Detection Reagent . Incubate for 30 minutes. -
Readout: Measure Luminescence (RLU).
Data Interpretation:
Calculate % Inhibition using the formula:
Part 3: Cellular Mechanism & Pathway Analysis
Demonstrating enzymatic inhibition is insufficient; you must prove the compound penetrates the cell membrane and inhibits the specific signaling cascade.
Signaling Pathway Visualization
The following diagram illustrates the EGFR/PI3K signaling axis and the specific phosphorylation nodes (p-EGFR, p-Akt, p-ERK) that must be assayed to validate the mechanism.
Caption: Dual-inhibition strategy targeting upstream EGFR and downstream PI3K nodes to prevent compensatory feedback loops.
Western Blot Validation Protocol
Objective: Confirm reduction of phosphorylation at key nodes (Tyr1068 for EGFR, Ser473 for Akt) without affecting total protein levels.
-
Treatment: Treat A549 (lung cancer) or HCT-116 (colorectal) cells with the compound at
, , and the enzymatic IC for 6 hours. -
Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na
VO , NaF).-
Why? Without phosphatase inhibitors, the phosphorylation signal will degrade during lysis, leading to false negatives.
-
-
Normalization: Load equal protein (e.g., 30
g) per lane. Use -Actin or GAPDH as a loading control. -
Antibodies:
-
Primary: Anti-p-EGFR (Tyr1068), Anti-p-Akt (Ser473).
-
Control Primary: Anti-Total EGFR, Anti-Total Akt.
-
-
Success Criteria: Dose-dependent decrease in phospho-bands while total protein bands remain constant.
Part 4: Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving physical drug-target binding in intact cells. It relies on the principle that ligand binding thermodynamically stabilizes the target protein.[7][8]
Protocol: CETSA
Objective: Determine the shift in aggregation temperature (
Step-by-Step Workflow:
-
Sample Preparation: Prepare cell lysates or intact cells. Divide into two aliquots:
-
Aliquot A: Treated with Compound (e.g., 10
M). -
Aliquot B: Treated with DMSO (Vehicle).[8]
-
Incubation: 1 hour at 37°C to allow equilibrium binding.
-
-
Thermal Challenge: Aliquot 50
L of cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. -
Cooling: Immediately cool at RT for 3 minutes.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Principle: Unbound/unstable proteins denature and precipitate into the pellet. Bound/stabilized proteins remain in the supernatant (soluble fraction).
-
-
Detection: Analyze the supernatant via Western Blot (for specific protein) or AlphaScreen.
-
Data Analysis: Plot the relative band intensity (soluble fraction) vs. Temperature.
-
Result: The compound-treated curve should shift to the right (higher temperature) compared to DMSO.
-
Experimental Workflow Diagram
Caption: CETSA workflow to isolate thermodynamically stabilized drug-target complexes.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay (CETSA). Journal of the American Chemical Society. [Link]
-
Comparison of gefitinib, erlotinib and icotinib in non-small cell lung cancer. National Institutes of Health (NIH). [Link]
-
Structural insights into the interaction of three Y-shaped ligands with PI3Kα. Proceedings of the National Academy of Sciences (PNAS). [Link]
Sources
- 1. carnabio.com [carnabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Benchmarking new quinoxaline synthesis methods against established protocols
From Classical Condensation to Aerobic Oxidative Cyclization
Executive Summary
Quinoxaline pharmacophores are ubiquitous in oncology (e.g., Erdafitinib) and infectious disease therapeutics.[1] For decades, the condensation of 1,2-diamines with 1,2-dicarbonyls has been the "Gold Standard." However, the instability of dicarbonyl intermediates and the demand for sustainable "Green Chemistry" metrics have driven the development of oxidative and mechanochemical alternatives.
This guide objectively benchmarks the Classical Solvolytic Protocol against the Aerobic Oxidative Route and Mechanochemical Synthesis . We analyze yield, atom economy, and scalability to help you select the optimal pathway for your drug development pipeline.
Part 1: The Protocols
Method A: The Standard (Solvolytic Condensation)
The historical benchmark for reliability and scale.
Mechanism: Double condensation of o-phenylenediamine (OPD) with a 1,2-diketone (e.g., benzil).
Reagents: OPD (1.0 equiv), Benzil (1.0 equiv), Ethanol (Solvent), Iodine or Acetic Acid (Catalyst).
Conditions: Reflux (
Step-by-Step Workflow
-
Dissolution: Dissolve 10 mmol of benzil in 20 mL of warm absolute ethanol.
-
Addition: Add 10 mmol of OPD slowly to the stirring solution.
-
Catalysis: Add 5 mol% iodine (
) or catalytic glacial acetic acid. -
Reflux: Heat to reflux. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. Pour into crushed ice/water to precipitate the crude product.
-
Purification: Recrystallize from hot ethanol.
Critique: High reliability but poor atom economy due to solvent waste. Requires pre-oxidized starting materials (diketones), which can be expensive or unstable.
Method B: The Challenger (Aerobic Oxidative Cyclization)
The modern approach utilizing in-situ oxidation.
Mechanism: Tandem oxidation-condensation. Starts with
Step-by-Step Workflow
-
Setup: Charge a flask with 10 mmol OPD and 10 mmol benzoin in DMSO (5 mL).
-
Catalyst: Add 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) or CuI.
-
Oxidation: Stir vigorously open to the atmosphere (or bubble
). The reaction relies on aerobic oxidation of the C-OH bond.[2] -
Monitoring: Reaction typically completes in 3–6 hours.
-
Workup: Dilute with water. Extract with Ethyl Acetate (
mL). -
Purification: Silica gel column chromatography (often required due to DMSO removal).
Critique: Higher atom economy regarding starting materials (hydroxy ketones are cheaper/safer). DMSO removal can be tedious.
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how Method B (Oxidative) generates the key intermediate in situ, bypassing the need for unstable dicarbonyl storage.
Figure 1: Mechanistic divergence between Classical Condensation (Red) and Aerobic Oxidative routes (Green).
Part 3: Head-to-Head Benchmarking
The data below synthesizes results from recent comparative studies (see References 1, 3, 5).
| Metric | Method A: Classical (EtOH/Reflux) | Method B: Oxidative (DMSO/Air) | Method C: Mechanochemical (Grinding) |
| Yield (Isolated) | 92 - 96% | 85 - 91% | 88 - 94% |
| Reaction Time | 2 - 4 Hours | 3 - 20 Hours (Catalyst dependent) | 10 - 30 Minutes |
| Atom Economy | Moderate (Loss of 2 | High (Uses lower MW precursors) | Excellent (Solvent-free) |
| E-Factor (Waste) | High (Solvent intensive) | Moderate (Extraction required) | Low (Minimal waste) |
| Scalability | High (Easy heat transfer) | Medium (O2 mass transfer limits) | Low (Mixing limits) |
| Purification | Crystallization (Simple) | Chromatography (Complex) | Washing/Crystallization |
Critical Analysis: When to use which?
-
Use Method A (Classical) when:
-
You are in late-stage development (GLP/GMP).
-
The 1,2-diketone starting material is stable and commercially available.
-
You require high purity without chromatography (crystallization is easier from ethanol).
-
-
Use Method B (Oxidative) when:
-
The corresponding 1,2-diketone is unstable or expensive.
-
You are synthesizing a library from diverse
-hydroxy ketones. -
You wish to avoid acidic catalysts (using neutral DABCO/DMSO conditions).
-
-
Use Method C (Mechanochemical) when:
-
You are screening small-scale analogs (
mg). -
You strictly require solvent-free "Green" certification.
-
Part 4: Decision Logic for Process Chemists
Use this logic flow to determine the correct protocol for your specific substrate.
Figure 2: Decision matrix for selecting the synthesis route based on substrate stability and reaction scale.
References
-
Qi, C., et al. (2011).[3] "Aerobic oxidation of deoxybenzoins... extended to a one-pot synthesis of quinoxalines."[3] Synthesis, 2011(03), 387-396. [Link]
-
Zhang, R., et al. (2017).[3] "Bioinspired ortho-quinone catalysts for oxidative synthesis of quinoxalines."[3] Organic Letters, 19(20), 5629-5632. [Link]
-
Bains, A. K., et al. (2020).[3] "Eco-friendly nickel-catalyzed synthesis of quinoxaline via double dehydrogenative coupling."[3] The Journal of Organic Chemistry, 85(22), 14971-14979. [Link]
-
Dar, B. A., et al. (2013). "Clay-catalyzed synthesis of quinoxalines." Arabian Journal of Chemistry, 6(2), 199-203. [Link]
-
Wolfson, A., et al. (2022). "Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs)." Green Chemistry, 24, 6215–6223.[4] [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Part 1: Executive Summary (Immediate Action Card)
Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizing agents or strong acids.
Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a nitrogen-heterocyclic ester used as a pharmaceutical intermediate. Due to its structural potential for bioactivity (kinase inhibition scaffolds) and lack of extensive toxicological data for this specific derivative, it must be handled as a Hazardous Organic Substance under the "Precautionary Principle."
| Quick Logistics | Instruction |
| Waste Stream | Solid: Organic Solids (High Heat Incineration). Liquid: Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform). |
| Container | High-density polyethylene (HDPE) or Amber Glass with PTFE-lined cap. |
| Labeling | "Hazardous Waste - Organic Solid - Toxic/Irritant." |
| PPE | Nitrile gloves (double gloving recommended), Lab coat, Safety glasses/Goggles. |
Part 2: Chemical Profile & Hazard Identification[1]
To dispose of a chemical safely, you must understand its reactivity. This molecule contains three critical functional groups that dictate its waste compatibility:
-
Secondary Amine (Tetrahydroquinoxaline ring): Basic nitrogen. Can react exothermically with strong acids or oxidizers.
-
Ester (Methyl carboxylate): Susceptible to hydrolysis in strong aqueous acids or bases, potentially releasing methanol (flammable/toxic) and the parent carboxylic acid.
-
Amide/Lactam (2-oxo group): Generally stable but contributes to the compound's polarity and potential biological activity.
Physical & Chemical Properties (Estimated)
-
State: Solid (Powder/Crystals)
-
Solubility: Low in water; soluble in DMSO, DMF, Methanol, Dichloromethane.
-
Hazards (GHS Class):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2/2A.
-
Aquatic Toxicity: Potential long-term adverse effects.
-
Expert Insight: Quinoxaline derivatives are frequently investigated as DNA intercalators or kinase inhibitors. Even if the SDS lists only "Irritant," treat this compound as a suspected bioactive agent .
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before moving the waste, determine its state.
-
Scenario A: Pure Solid Waste
-
Collect in a dedicated wide-mouth jar (HDPE).
-
Crucial: Do not mix with "Oxidizing Solids" (e.g., permanganates, nitrates) as the amine functionality can act as a reducing agent, risking fire.
-
-
Scenario B: Solution (Mother Liquor/Reaction Mixture)
-
Identify the solvent.[1]
-
Halogenated Solvent (DCM, Chloroform): Dispose in "Halogenated Waste" carboy.
-
Non-Halogenated Solvent (Methanol, Ethyl Acetate, DMSO): Dispose in "Non-Halogenated/Flammable" carboy.
-
Phase 2: Packaging & Labeling
-
Primary Containment: Place the substance in a screw-top container. If the substance is a fine powder, seal the cap with Parafilm to prevent dust aerosolization during transport.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Zip-lock style) to protect the waste tag.
-
Labeling:
-
Write the full chemical name (no abbreviations).
-
Check "Toxic" and "Irritant" boxes.
-
List "Approx. 100%" for concentration if pure.[2]
-
Phase 3: Final Disposal (The "Cradle-to-Grave" Path)
The only acceptable final destruction method for pharmaceutical intermediates of this class is High-Temperature Incineration .
-
Why? Landfilling risks leaching into groundwater where the quinoxaline core can persist. Chemical deactivation (bleach) is often ineffective against the stable heterocyclic ring and may generate toxic chlorinated byproducts.
Part 4: Waste Stream Decision Tree (Visual Workflow)
The following diagram outlines the logical flow for categorizing and disposing of this specific compound.
Figure 1: Decision matrix for segregating quinoxaline-derivative waste based on physical state and solvent composition.
Part 5: Emergency Contingencies
In the event of a spill or exposure, follow these immediate protocols.
| Event | Immediate Action |
| Spill (Solid) | Do not dry sweep (creates dust). Dampen with a paper towel soaked in water/detergent, then wipe up. Place all materials in a hazardous waste bag. |
| Spill (Liquid) | Cover with vermiculite or absorbent pads. Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely) or if mixed with nitrates. |
| Skin Contact | Wash with soap and water for 15 minutes. The ester is lipophilic; do not use ethanol to wash skin, as it may increase absorption. |
| Eye Contact | Flush with water for 15 minutes. Seek medical attention immediately. |
Part 6: Regulatory Compliance (US EPA/RCRA)
While this specific compound may not be explicitly listed on the RCRA "P-List" (Acutely Toxic) or "U-List" (Toxic), it falls under the "Characteristic Waste" definition if it exhibits toxicity.
-
Generator Status: You must count the weight of this waste toward your monthly generator status (VSQG, SQG, or LQG).[3]
-
Waste Code Assignment:
-
If ignitable (flash point <60°C due to solvent): D001 .
-
If toxic (based on TCLP, though rarely performed for this specific intermediate): D004-D043 .
-
Default Lab Pack Code: 002 (Organic Solids) .
-
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]
-
PubChem. Quinoxaline (Parent Scaffold) Safety and Hazards. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
-
American Chemical Society. Laboratory Waste Management: A Guide. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
